molecular formula CuI B041226 Cuprous iodide CAS No. 7681-65-4

Cuprous iodide

Numéro de catalogue: B041226
Numéro CAS: 7681-65-4
Poids moléculaire: 190.45 g/mol
Clé InChI: LSXDOTMGLUJQCM-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Iodocopper, more commonly known as Copper(I) Iodide (CuI), is a versatile inorganic compound with significant utility in synthetic and materials chemistry. Its primary research value lies in its role as a highly effective catalyst and reagent in cross-coupling reactions, most notably the Ullmann-type condensation reactions for forming carbon-heteroatom (C-N, C-O, C-S) bonds, which are crucial for constructing complex pharmaceutical intermediates and organic molecules. Furthermore, it is indispensable in the synthesis of organocopper reagents (Gilman reagents), which are used for selective carbon-carbon bond formation. Beyond organic synthesis, Iodocopper is a critical precursor in material science for the preparation of semiconductor materials, such as copper iodide-based hole-transport layers in perovskite solar cells and as a component in solid-state electrolytes due to its ionic conductivity. Its mechanism of action in catalytic cycles typically involves a redox process, where the copper center cycles between the +1 and +3 oxidation states, facilitating the transmetalation and reductive elimination steps essential for cross-coupling efficiency. This compound is also employed as a source of iodine and in the purification of other materials. Researchers value its specific reactivity profile, which offers complementary pathways to palladium-catalyzed systems, often under milder conditions or at a lower cost. This product is intended for research applications in a controlled laboratory setting.

Propriétés

Numéro CAS

7681-65-4

Formule moléculaire

CuI

Poids moléculaire

190.45 g/mol

Nom IUPAC

copper(1+) iodide

InChI

InChI=1S/Cu.HI/h;1H/q+1;/p-1

Clé InChI

LSXDOTMGLUJQCM-UHFFFAOYSA-M

SMILES canonique

[Cu+].[I-]

Point d'ébullition

About 1290 °C

Color/Form

DENSE POWDER OR CUBIC CRYSTALS (ZINC BLENDE STRUCTURE)
White cubic crystals
White to brownish yellow powde

Densité

5.67

melting_point

606 °C

Autres numéros CAS

7681-65-4

Description physique

Pellets or Large Crystals;  Dry Powder
White to brownish-yellow solid;  [Hawley] Insoluble in water;  [Ullmann] White to light brown powder chunks with a weak odor;  [Alfa Aesar MSDS]

Durée de conservation

It is generally stable in air & is less photosensitive than the chloride or bromide.

Solubilité

Insoluble in dilute acid solutions
Dissolves in ammonia solution, alkali iodide and cyanide solutions, and dilute hydrochloric acid
Soluble in ammonia and potassium iodide solutions;  insoluble in water
0.008 g/100 cc water @ 18 °C

Synonymes

Copper Monoiodide;  Copper(1+) Iodide;  Copper(I) Iodide;  Cuprous Iodide;  Cuprous Iodide (CuI); 

Pression de vapeur

10 MM HG @ 656 °C

Origine du produit

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of Cuprous Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cuprous iodide (CuI), an inorganic compound with the formula CuI, is a versatile and pivotal substance in modern chemistry.[1][2] Its utility spans a wide range of applications, from being a key reagent and catalyst in organic synthesis to its use in materials science, cloud seeding, and even as a dietary supplement.[2][3][4] This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, tailored for professionals in research and development.

Physicochemical Properties

This compound is a white to tan or brownish powder or crystalline solid. The discoloration often arises from the facile oxidation of the iodide anion to iodine. It is generally stable in air and less sensitive to light compared to cuprous chloride or bromide.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReferences
Molecular FormulaCuI
Molar Mass190.45 g/mol
AppearanceWhite to pale brown powder or cubic crystals
Density5.62 - 5.67 g/cm³
Melting Point605 - 606 °C (878 K)
Boiling Point1290 - 1320 °C (1573 K)
Vapor Pressure10 mm Hg @ 656 °C
Refractive Index2.346
Solubility in Water0.00042 g/L (at 25 °C)
Solubility in other solventsInsoluble in ethanol (B145695) and dilute acids. Soluble in liquid ammonia, acetonitrile, pyridine, and aqueous solutions of potassium iodide, sodium thiosulfate (B1220275), and potassium cyanide.
Crystal Structure

This compound is an inorganic polymer with a rich phase diagram, existing in several crystalline forms depending on the temperature.

  • Below 390 °C (γ-CuI): Adopts a zinc blende (sphalerite) structure.

  • Between 390 and 440 °C (β-CuI): Transitions to a wurtzite structure.

  • Above 440 °C (α-CuI): Assumes a rock salt (cubic) structure.

In both the zinc blende and wurtzite structures, the copper and iodide ions are tetrahedrally coordinated, with a Cu-I bond distance of approximately 2.338 Å.

Synthesis of this compound

Several methods are employed for the synthesis of this compound, ranging from laboratory-scale preparations to industrial manufacturing processes.

Reaction of Copper(II) Salts with Alkali Metal Iodides

This is a common and convenient laboratory method for preparing this compound. It involves the reaction of a soluble copper(II) salt, such as copper(II) sulfate (B86663), with an alkali metal iodide, like potassium iodide. The reaction proceeds in two steps: the initial formation of unstable copper(II) iodide (CuI₂), which immediately decomposes to the more stable copper(I) iodide and elemental iodine.

Reaction Pathway: 2 CuSO₄ + 4 KI → 2 CuI₂ + 2 K₂SO₄ 2 CuI₂ → 2 CuI (s) + I₂

To prevent the contamination of the final product with free iodine, a reducing agent such as sodium thiosulfate or sodium sulfite (B76179) is often added to the reaction mixture. The reducing agent reacts with the liberated iodine, converting it back to iodide ions.

Overall reaction with sodium thiosulfate: 2CuSO₄·5H₂O + 4KI + 2Na₂S₂O₃ → 2CuI + 2K₂SO₄ + Na₂S₄O₆ + 2NaI + 10H₂O

A method for synthesizing high-purity this compound involves maintaining the pH of the reaction medium between 5 and 7 to prevent the formation of cuprous hydroxide (B78521) and the decomposition of the sulfite reducing agent.

This protocol is based on a common laboratory procedure.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Potassium iodide (KI)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a solution by dissolving 3.0 g of copper(II) sulfate pentahydrate in 20 mL of deionized water in a beaker.

  • In a separate beaker, prepare a second solution by dissolving 4.55 g of potassium iodide in 12 mL of deionized water.

  • Add the potassium iodide solution to the copper(II) sulfate solution rapidly while stirring continuously.

  • To the resulting mixture, add 3.5 g of sodium thiosulfate pentahydrate with continuous stirring. A dense white precipitate of this compound will form.

  • Allow the precipitate to settle for approximately 15 minutes.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a few drops of water, followed by ethanol.

  • Dry the product and weigh it to determine the yield.

Synthesis_from_CuSO4 CuSO4_sol CuSO4 Solution Reaction_Vessel Reaction Vessel CuSO4_sol->Reaction_Vessel KI_sol KI Solution KI_sol->Reaction_Vessel Na2S2O3 Na2S2O3 Na2S2O3->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Precipitate Washing Washing (H2O, Ethanol) Filtration->Washing Drying Drying Washing->Drying CuI_product This compound (CuI) Drying->CuI_product

Caption: Experimental workflow for the synthesis of this compound from copper(II) sulfate.

Direct Combination of Elements

This compound can also be synthesized by the direct reaction of copper and iodine.

  • Pyrometallurgical Method: This industrial process involves the reaction of hot copper with iodine vapor.

  • Solution-Based Method: This can be achieved by heating copper and iodine in concentrated hydriodic acid (HI). Another approach involves the reaction of copper powder with a methanol (B129727) solution of iodine at ambient temperatures.

This method is suitable for a laboratory setting.

Materials:

Procedure:

  • In a suitable reaction vessel, combine stoichiometric amounts of copper powder and iodine crystals in toluene.

  • Heat the mixture under reflux with stirring. The reaction progress can be monitored by the disappearance of the characteristic purple color of iodine.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with fresh toluene to remove any unreacted starting materials.

  • Dry the this compound product.

Mechanochemical Synthesis

Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical energy (e.g., ball milling), has been shown to be a valid route to obtain different crystal forms and complexes of this compound that may not be accessible through solution-based methods. This technique can be performed with or without the addition of small amounts of solvent.

Chemical Properties and Reactivity

Redox Behavior

The chemistry of this compound is dominated by the copper(I) oxidation state. In aqueous solutions, Cu(I) ions are prone to disproportionation into Cu(0) and Cu(II) ions. However, the formation of the highly insoluble this compound precipitate or soluble complexes with ligands like iodide stabilizes the +1 oxidation state.

Complex Formation

This compound is poorly soluble in water but dissolves in the presence of excess iodide ions (e.g., from KI or NaI) to form linear complex anions such as [CuI₂]⁻. Dilution of these solutions with water will reprecipitate CuI, a process that can be used for purification. It also dissolves in other complexing agents like ammonia, potassium cyanide, and sodium thiosulfate.

Reaction with Mercury

This compound reacts with mercury vapor to form copper tetraiodomercurate(II) (Cu₂[HgI₄]), which has a distinct brown color. This dramatic color change from white to brown serves as a sensitive qualitative test for the presence of mercury.

Reaction: 4 CuI + Hg → Cu₂[HgI₄] + 2 Cu

Applications in Organic Synthesis and Catalysis

This compound is an indispensable tool in modern organic synthesis, primarily serving as a catalyst or co-catalyst in a variety of cross-coupling reactions.

Cross-Coupling Reactions
  • Sonogashira Coupling: CuI is a crucial co-catalyst, along with a palladium catalyst, for the Sonogashira coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is fundamental in the synthesis of pharmaceuticals and advanced materials.

  • Ullmann Coupling: Copper iodide-mediated C-N, C-O, and C-S bond formations are important transformations that often proceed under milder conditions than classical Ullmann-Goldberg couplings.

  • Negishi Coupling: Recent advancements have shown that CuI can catalyze the cross-coupling of diarylzinc reagents with aryl iodides under ligand-free conditions.

  • Aromatic Finkelstein Reaction: In combination with diamine ligands, CuI catalyzes the conversion of aryl, heteroaryl, and vinyl bromides into the corresponding more reactive iodides.

Catalytic_Cycle_Simplified cluster_ullmann Ullmann Coupling cluster_sonogashira Sonogashira Coupling cluster_negishi Negishi Coupling U_Start Aryl Halide + Nucleophile (N, O, S) U_Product C-N, C-O, or C-S Bond Formation U_Start->U_Product CuI catalyst S_Start Terminal Alkyne + Aryl/Vinyl Halide S_Product C-C Bond Formation (Conjugated Enyne) S_Start->S_Product Pd catalyst + CuI co-catalyst N_Start Organozinc Reagent + Aryl Iodide N_Product C-C Bond Formation (Biaryl) N_Start->N_Product CuI catalyst

Caption: Simplified overview of key cross-coupling reactions catalyzed by this compound.

Oxidation Reactions

CuI can also act as a catalyst or co-catalyst in various oxidation reactions, such as oxidative cyclization and oxidative coupling, which are important in the synthesis of heterocycles and polymeric materials.

Other Applications

Beyond organic synthesis, this compound has several other notable applications:

  • Materials Science: It is a p-type semiconductor and is explored for use in solar cells, LEDs, and other electronic devices. It is also used as a heat stabilizer in nylon, particularly for applications in the automotive and carpet industries.

  • Cloud Seeding: CuI particles can act as nucleation sites for ice crystals in clouds, thereby inducing precipitation.

  • Dietary Supplement: It serves as a source of dietary iodine in table salt and animal feed.

Safety and Handling

This compound should be handled with appropriate safety precautions. While it has relatively low toxicity, prolonged and repeated contact should be avoided. Ingestion can be harmful. It is advisable to store it in a cool, dry place, protected from light and moisture.

References

cuprous iodide electronic band structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Band Structure of Cuprous Iodide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This compound (CuI) is emerging as a highly promising p-type wide-bandgap semiconductor, distinguished by its high hole mobility, excellent optical transparency, and cost-effectiveness.[1][2] Its potential applications span a wide range of next-generation electronics, including transparent flexible electrodes, thermoelectric devices, solid-state lighting, and as a hole transport layer in solar cells.[1][2][3] A fundamental understanding of its electronic band structure is paramount to optimizing its performance in these devices. This guide provides a comprehensive technical overview of the electronic properties of CuI, focusing on its crystal structures, bandgap characteristics, and the experimental and computational methodologies used for its characterization.

Crystalline Phases of this compound

This compound is known to exist in three primary crystalline phases, with transitions dependent on temperature and pressure.[1][3]

  • γ-CuI: This is the most stable phase under ambient conditions (below 643 K).[1][3] It possesses a zinc-blende crystal structure with the space group F-43m.[4][5] The majority of electronic and optoelectronic applications utilize this γ-phase.

  • β-CuI: Stable in a narrow temperature range between 643 K and 673 K, this phase has a wurtzite structure.[1] Recent research has demonstrated that 2D single crystals of β-CuI can exist stably under ambient conditions, exhibiting a larger bandgap than the bulk γ-phase.[3]

  • α-CuI: This high-temperature phase exists above 673 K and adopts a rock-salt structure.[1] It is characterized by high ionic conductivity due to increased anharmonic thermal vibrations.[1]

The phase transitions are critical as the crystal structure directly influences the electronic band structure and resulting material properties.

G gamma γ-CuI (Zinc-blende) beta β-CuI (Wurtzite) gamma->beta 643 K alpha α-CuI (Rock-salt) beta->alpha 673 K

Figure 1: Temperature-induced phase transitions of this compound.

Core Electronic Band Structure

The electronic properties of a semiconductor are fundamentally defined by its band structure, which describes the relationship between the energy and momentum of electrons.

Band Gap Characteristics

CuI is a wide-bandgap semiconductor. The valence band maximum (VBM) is formed by strong hybridization of Cu 3d and I 5p orbitals, while the conduction band minimum (CBM) is primarily composed of antibonding states from Cu 4s and I 5p orbitals.[1]

A key feature of CuI is its direct band gap , meaning the VBM and CBM occur at the same point in the Brillouin zone (the Γ point).[1][3] This alignment allows for efficient absorption and emission of photons, making CuI highly suitable for optoelectronic devices like light-emitting diodes (LEDs) and photodetectors.[6][7][8] In contrast, indirect band gap materials require the assistance of a phonon (a lattice vibration) to conserve momentum during an electronic transition, which is a less efficient process.[8][9]

G cluster_bands Direct Band Gap vb Valence Band Maximum (VBM) cb Conduction Band Minimum (CBM) vb->cb E_g vb->cb Absorption/ Emission p1 Photon (hν) xaxis Momentum (k) yaxis Energy (E) origin origin->xaxis origin->yaxis

Figure 2: Electron transition in a direct band gap semiconductor like CuI.
Quantitative Data Summary

The precise band gap and effective mass of charge carriers are critical parameters for device modeling. These values vary with the material's phase and the method of measurement or calculation.

PropertyPhaseCrystal StructureBand Gap (eV) - ExperimentalBand Gap (eV) - ComputationalHole Effective Mass (m₀)
CuI γZinc-blende3.1[1][2]1.12 (PBE-GGA)[5], 2.70 (GW)[5], 2.95[1]~0.7-0.8 (typical range)
CuI βWurtziteN/A (High Temp Phase)3.66 (HSE06, Monolayer)[3]N/A

Note: Computational band gap values are highly dependent on the functional used. Standard approximations like GGA often underestimate the band gap, while hybrid functionals (e.g., HSE06) or quasiparticle approaches (e.g., GW) provide more accurate results that align better with experimental values.[5][10]

Effective Mass

The effective mass (m*) is a concept used to simplify band structures by modeling the behavior of an electron or hole in a crystal lattice as a free particle with that mass.[11] It is determined by the curvature of the energy band (d²E/dk²). A smaller effective mass generally corresponds to higher carrier mobility. The hole mobility (μh) of single-grain CuI has been reported as high as 43.9 cm²·V⁻¹·s⁻¹.[1]

Methodologies for Band Structure Determination

The electronic band structure of CuI is investigated through a combination of advanced experimental spectroscopy and theoretical calculations.

Experimental Protocols

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful direct experimental technique for visualizing the electronic band structure of crystalline solids.[12][13][14]

  • Principle: A sample is irradiated with high-energy photons (typically UV or X-rays), causing electrons (photoelectrons) to be ejected. By measuring the kinetic energy and emission angle of these photoelectrons, one can determine their initial energy and momentum within the crystal, directly mapping the occupied electronic bands.

  • Methodology:

    • Sample Preparation: A high-quality single crystal of CuI with an atomically clean and flat surface is prepared in an ultra-high vacuum (UHV) chamber.

    • Irradiation: The crystal is illuminated with a monochromatic photon beam from a synchrotron or UV lamp.

    • Electron Detection: An electron spectrometer measures the kinetic energy (E_kin) and emission angles (θ, φ) of the emitted photoelectrons.

    • Data Analysis: The binding energy (E_B) and in-plane crystal momentum (k_||) of the electron are calculated using the following relations:

      • E_B = hν - E_kin - Φ (where hν is photon energy, Φ is work function)

      • k_|| = (1/ħ) * √(2m_e * E_kin) * sin(θ)

    • Band Mapping: By rotating the sample and recording spectra at various angles, a complete map of the E vs. k relationship (the band structure) can be constructed.

G cluster_workflow ARPES Experimental Workflow start High-Quality CuI Single Crystal uhv Place in Ultra-High Vacuum (UHV) Chamber start->uhv irradiate Irradiate with Monochromatic Photons (hν) uhv->irradiate detect Measure Kinetic Energy & Angle of Photoelectrons irradiate->detect analyze Calculate Binding Energy & Crystal Momentum detect->analyze map Construct E vs. k Band Structure Map analyze->map

Figure 3: A generalized workflow for band structure determination using ARPES.

Optical Absorption Spectroscopy

This technique is widely used to determine the magnitude of the band gap.

  • Principle: When a semiconductor absorbs a photon with energy greater than or equal to its band gap energy (E_g), an electron is excited from the valence band to the conduction band. By measuring the absorption of light as a function of photon energy, the band gap can be determined.

  • Methodology:

    • A thin film of CuI is prepared on a transparent substrate.

    • Light from a broadband source is passed through the sample.

    • The transmitted light intensity is measured using a spectrometer.

    • The absorption coefficient (α) is calculated.

    • For a direct band gap semiconductor like CuI, a Tauc plot is generated by plotting (αhν)² versus photon energy (hν).

    • The band gap (E_g) is determined by extrapolating the linear portion of the plot to the energy axis where (αhν)² = 0.[15]

Computational Protocols

Density Functional Theory (DFT)

DFT is the most common ab initio method for calculating the electronic structure of materials.[16][17]

  • Principle: DFT is a quantum mechanical modeling method that maps the complex many-body problem of interacting electrons onto a simpler system of non-interacting electrons moving in an effective potential. This allows for the calculation of the ground-state energy and electron density, from which the band structure can be derived.

  • Methodology:

    • Structure Definition: The crystal structure of the desired CuI phase (e.g., γ-CuI) is defined by its lattice parameters and atomic positions.

    • Functional Selection: An exchange-correlation functional is chosen to approximate the quantum mechanical interactions between electrons. Common choices include the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA).[18] For more accurate band gap calculations, hybrid functionals like HSE06 or the modified Becke-Johnson (mBJ) potential are often employed.[3][5][19]

    • Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent electron density and ground-state energy are reached.

    • Band Structure Calculation: Using the self-consistent potential, the electronic eigenvalues (energies) are calculated along high-symmetry paths within the first Brillouin zone.

    • Visualization: The calculated energy eigenvalues are plotted against the momentum (k-vector) to produce the electronic band structure diagram.

The choice of functional is critical; while computationally inexpensive functionals like PBE-GGA are useful for structural properties, they systematically underestimate band gaps.[5][10] More advanced methods are required for quantitative agreement with experimental optical and transport properties.

G cluster_relations Structure-Property Relationship in CuI cs Crystal Structure (Zinc-blende vs. Wurtzite) bs Electronic Band Structure cs->bs determines prop1 Direct Band Gap bs->prop1 prop2 Band Gap Magnitude bs->prop2 prop3 Effective Mass bs->prop3 prop4 Carrier Mobility prop3->prop4

Figure 4: Relationship between crystal structure and electronic properties.

Conclusion

This compound is a direct, wide-bandgap semiconductor whose electronic properties are intrinsically linked to its crystal structure. The γ-phase, stable at room temperature, exhibits a band gap of approximately 3.1 eV, making it transparent to visible light and ideal for transparent electronics. The direct nature of this band gap ensures efficient light absorption and emission, a critical feature for optoelectronic applications. Advanced experimental techniques like ARPES and computational methods such as DFT with hybrid functionals provide a detailed picture of its electronic band structure, enabling the rational design and optimization of CuI-based devices. Continued research into controlling its phases and defects will further unlock its potential as a cornerstone material for next-generation p-type semiconductor technology.

References

A Comprehensive Technical Guide to the Solubility of Cuprous Iodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of cuprous iodide (CuI) in a variety of organic solvents. Understanding the solubility of this key inorganic compound is critical for its application in numerous organic reactions, including but not limited to, cross-coupling reactions, and for the development of novel pharmaceuticals and materials. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant reaction mechanisms.

Quantitative Solubility of this compound

The solubility of this compound in organic solvents is highly dependent on the nature of the solvent, the temperature, and the presence of coordinating ligands. While CuI is generally considered sparingly soluble in many organic solvents, its solubility can be significant in coordinating solvents or in the presence of complexing agents. The following table summarizes the available quantitative solubility data for this compound in various organic solvents.

SolventChemical FormulaTemperature (°C)Solubility ( g/100 g of solvent)
Acetonitrile (B52724)CH₃CN183.52[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO300.9[1]
PyridineC₅H₅N251.74[1]
Acetone(CH₃)₂CONot SpecifiedInsoluble[1]
EthanolC₂H₅OHNot SpecifiedPractically Insoluble[2]
MethanolCH₃OHNot SpecifiedSoluble (qualitative)[2]
Methyl AcetateCH₃COOCH₃Not SpecifiedSoluble[1]
Methylene IodideCH₂I₂Not SpecifiedPractically Insoluble[1]
Carbon DisulfideCS₂Not SpecifiedInsoluble[1]

Note: The solubility of this compound in acetonitrile has been observed to decrease with increasing temperature[3]. This inverse solubility behavior is an important consideration for experimental design, particularly for crystallization processes. The presence of other iodide salts, such as potassium iodide (KI), can significantly increase the solubility of CuI in both aqueous and organic media through the formation of soluble complex anions like [CuI₂]⁻[2].

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible experimental results. Two common and reliable methods for determining the solubility of an inorganic salt like this compound in an organic solvent are the gravimetric method and UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent to determine the mass of the dissolved solute.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours to days depending on the solvent and the solute.

  • Separation: The saturated solution is carefully separated from the undissolved solid. This is typically achieved by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

  • Solvent Evaporation: A precisely measured volume or mass of the clear saturated solution is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the solute) until a constant weight of the dried solute is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per a given mass or volume of the solvent.

Workflow for Gravimetric Solubility Determination:

G Gravimetric Solubility Determination Workflow A Add excess CuI to solvent B Equilibrate at constant temperature A->B Agitation C Separate saturated solution (filtration/centrifugation) B->C D Measure precise volume/mass of saturated solution C->D E Evaporate solvent D->E F Weigh dried CuI E->F G Calculate solubility F->G

Gravimetric method workflow for determining solubility.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive analytical technique that can be used to determine the concentration of a solute in a solution, and thus its solubility. This method is particularly useful for solutes that have a distinct absorbance in the UV-Vis spectrum and for determining low solubilities.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration.

  • Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation: A sample of the clear saturated solution is carefully withdrawn and diluted with the pure solvent to a concentration that falls within the range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax used for the calibration curve.

  • Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

  • Solubility Calculation: The solubility is expressed as the calculated concentration of the saturated solution.

Workflow for UV-Vis Spectrophotometry Solubility Determination:

G UV-Vis Spectrophotometry Solubility Determination Workflow cluster_0 Calibration cluster_1 Sample Analysis A Prepare standard solutions of known CuI concentrations B Measure absorbance at λmax A->B C Plot calibration curve (Absorbance vs. Concentration) B->C D Prepare saturated CuI solution E Dilute a sample of the saturated solution D->E F Measure absorbance of diluted sample at λmax E->F G Determine concentration from calibration curve F->G H Calculate original concentration (solubility) G->H

UV-Vis spectrophotometry workflow for solubility.

Role of this compound Solubility in Catalytic Cycles

The dissolution and complexation of this compound are critical for its function as a co-catalyst in several important organic cross-coupling reactions. The ability of CuI to form soluble and reactive copper acetylides is a key step in the Sonogashira coupling, while its oxidative addition is central to the Ullmann reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is co-catalyzed by a palladium complex and a copper(I) salt, typically CuI. The role of this compound is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a crucial step in the catalytic cycle. The solubility of CuI in the reaction solvent is therefore essential for the formation of the active copper acetylide species.

Catalytic Cycle of the Sonogashira Coupling:

G Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition (Ar-X) PdAcetylide Ar-Pd(II)-C≡C-R(L₂) PdII->PdAcetylide Transmetalation CuI CuI CuAcetylide R-C≡C-Cu CuI->CuAcetylide with Alkyne & Base Alkyne R-C≡C-H Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->PdAcetylide PdAcetylide->Pd0 Reductive Elimination Product Ar-C≡C-R PdAcetylide->Product

The role of CuI in the Sonogashira coupling catalytic cycle.

Ullmann Reaction

The Ullmann reaction is a copper-catalyzed reaction used to form carbon-carbon or carbon-heteroatom bonds, typically involving the coupling of aryl halides. The mechanism often involves the formation of an organocopper intermediate. The solubility of the copper(I) species in the reaction medium is crucial for the oxidative addition of the aryl halide to the copper center, which is a key step in initiating the catalytic cycle. While elemental copper was historically used, modern Ullmann-type reactions often employ soluble copper(I) salts like CuI.

Proposed Mechanism of the Ullmann Reaction (Simplified):

G Ullmann Reaction Mechanism CuI Cu(I) Source (e.g., CuI) ArCuX Ar-Cu(III)-X CuI->ArCuX Oxidative Addition ArX1 Aryl Halide 1 (Ar-X) ArX1->ArCuX Intermediate Ar-Cu(III)-Ar' (or Ar-Cu(III)-Nu) ArCuX->Intermediate Reaction with Ar'-X or Nu-H ArX2 Aryl Halide 2 (Ar'-X) or Nucleophile (Nu-H) ArX2->Intermediate Product Biaryl (Ar-Ar') or Arylated Nucleophile (Ar-Nu) Intermediate->Product Reductive Elimination CuI_regen Cu(I) Intermediate->CuI_regen CuI_regen->CuI Catalyst Regeneration

References

An In-depth Technical Guide to Cuprous Iodide: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cuprous iodide (Copper(I) iodide), a versatile inorganic compound widely employed in organic synthesis and of significant interest to the pharmaceutical and materials science sectors. This document details its chemical identifiers, physical and chemical properties, and provides in-depth experimental protocols for its key applications.

Core Identifiers and Properties of this compound

This compound, with the chemical formula CuI, is a well-characterized compound. Its fundamental identifiers and properties are crucial for its application in research and development.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in literature and databases.

Table 1: Chemical Identifiers for this compound [1][2][3][4]

IdentifierValue
CAS Number 7681-65-4
IUPAC NameCopper(I) iodide
Other NamesThis compound, Marshite
Molecular FormulaCuI
InChIInChI=1S/Cu.HI/h;1H/q+1;/p-1
InChIKeyLSXDOTMGLUJQCM-UHFFFAOYSA-M
Canonical SMILES[Cu]I
PubChem CID24350, 6432705
EC Number231-674-6
UNII7DE9CA6IL2
Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in Table 2. It is a white to off-white solid that is sparingly soluble in water but dissolves in the presence of excess iodide ions or other complexing agents. Samples can appear tan or brownish due to the facile oxidation of the iodide anion to iodine.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molar Mass 190.45 g/mol
Appearance White to pale brown powder or crystals
Density 5.62 - 5.67 g/cm³
Melting Point 605 - 606 °C
Boiling Point 1290 °C (decomposes)
Solubility in Water 0.000042 g/100 mL
Crystal Structure Zincblende (γ-CuI) below 390 °C
Refractive Index 2.346

Applications in Organic Synthesis and Drug Development

This compound is a cornerstone catalyst and reagent in a multitude of organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Key Catalytic Reactions

This compound is instrumental in several named reactions, often used as a catalyst or co-catalyst. A summary of its role in these key transformations is presented in Table 3.

Table 3: Major Applications of this compound in Catalysis

ReactionRole of this compoundBond FormedRelevance
Sonogashira Coupling Co-catalyst with PalladiumC(sp)-C(sp²)Synthesis of conjugated enynes, natural products, and pharmaceuticals.
Ullmann Condensation CatalystC-N, C-O, C-SFormation of diaryl ethers, amines, and thioethers; crucial for many drug scaffolds.
Click Chemistry (CuAAC) CatalystC-N (Triazole ring)Bioconjugation, drug discovery, materials science; known for its high efficiency and selectivity.
Negishi Coupling Catalyst/Co-catalystC(sp²)-C(sp²)Synthesis of unsymmetrical biaryls.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments where this compound is a critical component.

Protocol 1: Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Methodology:

  • Reaction Setup: To a solution of the aryl halide (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL) in a reaction flask, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and this compound (0.025 - 0.1 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.1 - 1.2 mmol) followed by a base, typically an amine such as triethylamine (B128534) or diisopropylamine (B44863) (2.0 - 7.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-70 °C) until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Ullmann C-N Coupling (N-Arylation)

The Ullmann condensation is a classic method for the formation of carbon-heteroatom bonds, with the N-arylation of amines and amides being a prominent application.

Methodology:

  • Reagent Preparation: In an oven-dried reaction vessel, add this compound (5-20 mol%), a ligand (e.g., N-methylglycine, 20 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Reaction Assembly: Add the aryl iodide (1.0 mmol) and the amine or amide nucleophile (1.2 mmol) to the vessel.

  • Solvent Addition: Add a suitable solvent, such as DMSO or dioxane (3-5 mL).

  • Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-110 °C) and stir for the designated time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.

  • Work-up and Purification: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The residue is then purified by column chromatography.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles.

Methodology:

  • Catalyst Preparation: In a reaction tube, prepare a solution of the terminal alkyne (1.0 mmol) and the organic azide (B81097) (1.0 mmol) in a suitable solvent system (e.g., a mixture of water and t-butanol).

  • Initiation of Reaction: To this mixture, add a source of copper(I). This can be this compound directly (5-10 mol%) or generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) with a reducing agent like sodium ascorbate (B8700270) (5-10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within 1-12 hours and can be monitored by TLC.

  • Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The product can be further purified by recrystallization or column chromatography if necessary.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the catalytic cycle of the Sonogashira coupling.

General Experimental Workflow for CuI-Catalyzed Cross-Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Nucleophile, CuI, Ligand, Base) solvent Add Solvent reagents->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere heating Heat and Stir atmosphere->heating monitoring Monitor Progress (TLC/GC) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Sonogashira_Cycle cluster_cu CuI Co-catalyst Cycle Pd(0) Pd(0) Pd(II)-Complex R-Pd(II)-X Pd(0)->Pd(II)-Complex Oxidative Addition (R-X) Pd(II)-Acetylide R-Pd(II)-C≡CR' Pd(II)-Complex->Pd(II)-Acetylide Transmetalation Cu(I)-Acetylide R'C≡CCu(I) Cu(I)-Acetylide->Pd(II)-Complex CuI CuI Cu(I)-Acetylide->CuI Regeneration Pd(II)-Acetylide->Pd(0) Catalyst Regeneration Product R-C≡C-R' Pd(II)-Acetylide->Product Reductive Elimination CuI->Cu(I)-Acetylide + R'C≡CH - HI

References

cuprous iodide material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data for Cuprous Iodide

This guide provides a comprehensive overview of the material safety information for this compound (CuI), tailored for researchers, scientists, and drug development professionals. It consolidates critical data on physical and chemical properties, hazards, toxicology, and handling protocols to ensure safe laboratory practices.

Physicochemical Properties

This compound is an inorganic compound with the chemical formula CuI.[1] It is a white solid in its pure form, but samples often appear tan or reddish-brown due to impurities or oxidation of the iodide anion to iodine.[1][2] It is practically insoluble in water and alcohol but dissolves in the presence of complexing agents like ammonia, potassium iodide, or potassium cyanide.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Molecular Formula CuI[1][5][6][7][8]
Molar Mass 190.45 g/mol [1][2][5][6][8]
Appearance White to light brown/creamish white powder or crystals.[1][5][9][1][5][9]
Odor Odorless[1]
Density 5.62 - 5.67 g/cm³ at 25 °C[1][2][3][5]
Melting Point 605 - 606 °C (1121 - 1123 °F)[1][3][6][10]
Boiling Point 1290 °C (2350 °F) (decomposes)[1][3][10]
Solubility in Water 0.000042 g/100 mL (practically insoluble)[1][2][4]
Vapor Pressure 10 mm Hg at 656 °C[1][9]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][7][11][12] It is also very toxic to aquatic life with long-lasting effects.[5][6][11]

Table 2: Hazard Classification of this compound

Classification SystemIdentifierDescriptionCitations
GHS Pictograms Exclamation Mark, Corrosive, Environmental Hazard[1]
GHS Signal Word Warning / Danger[5][6][8]
GHS Hazard Statements H302Harmful if swallowed.[5][6][7][11][13]
H315Causes skin irritation.[5][6][7][11][13]
H318 / H319Causes serious eye damage / Causes serious eye irritation.[5][6][7][8][11]
H335May cause respiratory irritation.[5][6][7][11][13]
H410Very toxic to aquatic life with long lasting effects.[5][6][7][8][11]
NFPA 704 Rating Health2 (Temporary incapacitation or residual injury)[1][5]
Flammability0 (Will not burn)[1][5]
Instability/Reactivity0 (Normally stable)[1][5]
HMIS Rating Health2 (Moderate Hazard)[5][6]
Flammability0 (Minimal Hazard)[5][6]
Reactivity0 (Minimal Hazard)[5][6]

Below is a diagram illustrating the logical relationships between exposure routes and the primary health and environmental hazards of this compound.

Hazard_Pathway cluster_exposure Exposure Routes cluster_effects Primary Hazards Ingestion Ingestion OralTox Harmful if Swallowed (H302) Ingestion->OralTox Inhalation Inhalation RespIrr Respiratory Irritation (H335) Inhalation->RespIrr Contact Skin/Eye Contact SkinEyeIrr Skin & Eye Irritation (H315, H319) Contact->SkinEyeIrr AquaticTox Aquatic Toxicity (H410) Release Environmental Release Release->AquaticTox

Caption: Logical relationships of this compound hazards.

Toxicological Information

The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[14] Acute oral toxicity data from studies on rats are available.[5][11] Ingestion can lead to symptoms such as a metallic taste, nausea, and vomiting.[14]

Table 3: Toxicological Data for this compound

Exposure RouteEndpointValueSpeciesSource / Method
Oral LD50300 - 2,000 mg/kgRatOECD Test Guideline 420[5][11]
Dermal LD50> 2,000 mg/kgRat / RabbitECHA[5][11]

Experimental Protocol: Acute Oral Toxicity

The cited LD50 value for oral toxicity was determined using the OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure . This method is designed to assess the acute toxic effects of a substance when administered orally at one of several fixed dose levels.

Key Methodological Steps:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight before dosing to ensure the substance is not diluted by food in the stomach. Water is provided ad libitum.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as practical.

  • Fixed Dose Levels: The test typically begins using a dose from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.

  • Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Endpoint Determination: The test endpoint is the observation of clear signs of toxicity or mortality at a given dose level, which then allows for classification of the substance according to GHS categories.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

The workflow for this experimental protocol is visualized below.

OECD_420_Workflow start Start acclimatize Animal Acclimatization (Young Adult Rats) start->acclimatize fasting Overnight Fasting (Water ad libitum) acclimatize->fasting dosing Single Oral Gavage Dose (e.g., 300 mg/kg) fasting->dosing observe 14-Day Observation Period (Record clinical signs, body weight) dosing->observe endpoint Endpoint Assessment: - Clear Toxicity? - Mortality? observe->endpoint necropsy Gross Necropsy endpoint->necropsy Yes/No classify Classify Substance (GHS Category) necropsy->classify end End classify->end

Caption: Experimental workflow for OECD TG 420.

Ecological Information

This compound is classified as very toxic to aquatic life, with the potential for long-term adverse effects in the aquatic environment.[5][7][11][14] Care must be taken to prevent its release into drains and waterways.[6][11]

Table 4: Ecotoxicological Data for this compound

EndpointValueSpeciesExposure TimeSource
LC50 193 µg/LFish96 hoursECHA[11]

Exposure Controls and Personal Protection

To minimize exposure, work should be conducted in a well-ventilated area or under a fume hood.[6][7] Appropriate personal protective equipment (PPE) must be worn.

Table 5: Occupational Exposure Limits for this compound (as Cu)

ParameterValueOrganization
PEL (Permissible Exposure Limit) 1 mg/m³OSHA[1][15]
REL (Recommended Exposure Limit) 1 mg/m³NIOSH[1]
IDLH (Immediately Dangerous to Life or Health) 100 mg/m³NIOSH[1]
TLV (Threshold Limit Value) 1 mg/m³ACGIH[15]

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles are mandatory.[5][11]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[5][11] Wear a lab coat or other suitable protective clothing.[7]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator (e.g., N95).[6]

Handling, Storage, and First Aid

Handling: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[6] Wash hands thoroughly after handling.[5][7] Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] The material is light-sensitive and should be protected from direct sunlight.[5][6] Store away from incompatible materials such as strong acids, strong bases, alkali metals, and oxidizing agents.[5][11] First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water. If irritation occurs, seek medical advice.[5][11]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor for treatment advice.[5][7]

References

physical and chemical properties of cuprous iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cuprous Iodide

This compound (CuI) is an inorganic compound with significant applications across various fields of chemistry and materials science.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and purification, and visualizations of its structural and reactive characteristics. It is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this versatile compound.

Physical Properties of this compound

This compound is a white solid, although it often appears tan or reddish-brown due to impurities or the oxidation of the iodide anion to iodine.[1][3] It is a dense material with a high melting and boiling point, reflecting its inorganic polymer structure.[1]

Quantitative Physical Data
PropertyValueCitations
Molar Mass 190.450 g·mol⁻¹[1]
Appearance White solid[1]
Odor Odorless[1]
Density 5.62 - 5.67 g/cm³[1][4][5][6][7][8]
Melting Point 605 - 606 °C (878 - 879 K)[1][4][5][6][7][8][9]
Boiling Point 1290 °C (1563 K) (decomposes)[1][4][5][6][9]
Solubility in water 0.000042 g/100 mL (at 25 °C)[1][6][10]
Solubility Product (Ksp) 1.27 x 10⁻¹²[1][11]
Vapor Pressure 10 mm Hg (at 656 °C)[1][7]
Refractive Index (nD) 2.346[1][7]
Magnetic Susceptibility (χ) -63.0·10⁻⁶ cm³/mol[1]
Solubility Profile

This compound is practically insoluble in water and dilute acids.[1][4][10][12] However, it is soluble in ammonia, potassium iodide, potassium cyanide, and sodium thiosulfate (B1220275) solutions.[4][7][13][14] It also dissolves in acetonitrile, yielding various complexes.[1][14]

Crystal Structure

This compound exhibits a rich phase diagram, existing in several crystalline forms depending on the temperature.[1][3][14]

  • γ-CuI (below 390 °C): Adopts a zincblende (sphalerite) structure.[1][3][14]

  • β-CuI (390 - 440 °C): Transitions to a wurtzite structure.[1][3][14]

  • α-CuI (above 440 °C): Assumes a rock salt structure.[1][3][14]

In both the zincblende and wurtzite structures, the copper and iodide ions are tetrahedrally coordinated, with a Cu-I bond distance of 2.338 Å.[1][14]

G Phase Transitions of this compound gamma γ-CuI (Zincblende Structure) beta β-CuI (Wurtzite Structure) gamma->beta > 390 °C beta->gamma < 390 °C alpha α-CuI (Rock Salt Structure) beta->alpha > 440 °C alpha->beta < 440 °C

Phase transitions of this compound with temperature.

Chemical Properties

This compound is stable in light and air.[4][14] It is a key reagent and catalyst in a multitude of organic reactions, primarily due to the +1 oxidation state of copper.

Key Reactions
  • Reaction with Mercury: this compound reacts with mercury vapor to form the brown-colored copper(I) tetraiodomercurate(II), a reaction historically used for mercury detection.[1]

  • Cross-Coupling Reactions: CuI is a widely used catalyst or co-catalyst in various cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.[2][13][15]

    • Ullmann Coupling: It mediates C-N, C-O, and C-S bond formation.[13][15]

    • Sonogashira Coupling: CuI is a co-catalyst with palladium in the coupling of terminal alkynes with aryl or vinyl halides.[13][15]

    • Negishi Coupling: It can catalyze the cross-coupling of diarylzinc reagents with aryl iodides.[13][15]

  • Aromatic Finkelstein Reaction: In the presence of diamine ligands, CuI catalyzes the conversion of aryl, heteroaryl, and vinyl bromides to their corresponding iodides using sodium iodide.[1]

G Role of CuI in Cross-Coupling Reactions cluster_ullmann Ullmann Coupling cluster_sonogashira Sonogashira Coupling cluster_negishi Negishi Coupling U_start Aryl Halide + Nu-H (N, O, S) U_prod Aryl-Nu U_start->U_prod CuI catalyst S_start Terminal Alkyne + Aryl/Vinyl Halide S_prod Coupled Product S_start->S_prod Pd catalyst, CuI co-catalyst N_start Organozinc Compound + Aryl Halide N_prod Cross-Coupled Product N_start->N_prod CuI catalyst G Synthesis of this compound Workflow CuSO4_sol Prepare Aqueous CuSO4 Solution mix Mix Solutions with Stirring CuSO4_sol->mix KI_sol Prepare Aqueous KI (+ Na2S2O3) Solution KI_sol->mix precipitate Formation of White CuI Precipitate mix->precipitate settle Allow Precipitate to Settle precipitate->settle filter Filter and Collect Solid settle->filter wash Wash with Water, Ethanol, and Ether filter->wash dry Dry the Product wash->dry final_product Pure this compound dry->final_product

References

Theoretical Frontiers of Cuprous Iodide Clusters: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Theoretical Studies of Cuprous Iodide (CuI) Clusters, Their Properties, and Potential Applications in the Life Sciences.

Introduction

This compound (CuI) clusters are a fascinating class of inorganic compounds that have garnered significant attention for their rich structural diversity and unique photophysical properties.[1][2] Composed of a core of copper(I) and iodide ions, these clusters are often stabilized by organic ligands, leading to a wide array of molecular architectures, from simple rhomboid dimers to complex cubane (B1203433) and larger nanoclusters.[3][4] Their most notable characteristic is often their intense luminescence, which can be sensitive to temperature (thermochromism), mechanical stress (mechanochromism), and the surrounding chemical environment.[5] These properties make them highly promising for applications in photoactive materials, organic light-emitting diodes (OLEDs), and sensors.

For researchers in drug development, the unique electronic and structural features of CuI clusters offer intriguing possibilities. Their role as catalysts in synthetic chemistry, particularly in the Nobel Prize-winning "click chemistry," is already a cornerstone of modern drug discovery. Furthermore, their luminescence and potential for interaction with biological molecules open new avenues for bioimaging, sensing, and even drug delivery. This technical guide provides a comprehensive overview of the theoretical studies that underpin our understanding of CuI clusters, with a focus on the computational methods used to predict their behavior and potential applications relevant to the pharmaceutical and biomedical fields.

Structural Diversity and Bonding

The fundamental building blocks of this compound clusters are typically Cu-I units that can assemble into various core geometries. The final structure is heavily influenced by the coordinating ligands, which are often phosphine (B1218219) or nitrogen-based organic molecules. Common structural motifs include:

  • Cubane-like [Cu₄I₄L₄]: This is one of the most studied motifs, featuring a distorted cubic core of alternating copper and iodine atoms, with each copper atom coordinated to a ligand.

  • Open-chair or Stairstep: This isomer can be viewed as an "opened" cubane structure, resulting from the cleavage of two Cu-I bonds.

  • Larger Clusters: Higher nuclearity clusters, such as those with [Cu₆I₆] and [Cu₇I₇] cores, have also been synthesized and characterized, showcasing the versatility of CuI cluster chemistry.

The bonding within these clusters is complex, involving not only the primary Cu-I and Cu-Ligand bonds but also weaker, yet significant, cuprophilic interactions (Cu···Cu). These d¹⁰-d¹⁰ interactions, while not formal bonds, play a crucial role in the geometry and photophysical properties of the clusters.

Quantitative Structural Data

Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the geometries of these clusters. The tables below summarize key structural parameters for representative CuI clusters, comparing experimental and computationally derived values where available.

ClusterCore GeometryAvg. Cu-I Bond Length (Å)Avg. Cu-Cu Distance (Å)Avg. Cu-P Bond Length (Å)Reference(s)
[Cu₆I₆(PPh₂(CH₂)₃PPh₂)₃] (1)"Eared Cubane"~2.673.082~2.26
[Cu₄I₄(PPh₃)₄] (2) - Open-ChairOpen-Chair~2.632.771, 3.424~2.24
[Cu₄I₄(PPh₃)₄] (3) - CubaneCubane~2.702.901~2.26
[Cu₄I₄(PPh₂(C₆H₄-CH₂OH))₄] (1•THF)Distorted Cubane~2.692.75-

Table 1: Selected Bond Lengths and Distances in Various CuI Clusters.

ClusterAngleAngle Range (°)Reference(s)
[Cu₆I₆(PPh₂(CH₂)₃PPh₂)₃] (1)I-Cu-I109.8 - 118.9
[Cu₄I₄(PPh₃)₄] (2) - Open-ChairI-Cu-I104.9 - 120.5
[Cu₄I₄(PPh₃)₄] (3) - CubaneI-Cu-I111.3 - 117.8
[Cu₄I₄(PPh₂(C₆H₄-CH₂OH))₄] (1•THF)I-Cu-I107.0 - 122.3

Table 2: Selected Bond Angles in Various CuI Clusters.

Photophysical Properties and Theoretical Insights

The luminescence of CuI clusters is their most prominent feature. This emission often arises from a combination of electronic transitions, including metal-to-ligand charge transfer (MLCT), halide-to-ligand charge transfer (XLCT), and cluster-centered (CC) transitions. The nature of these transitions, and thus the color and efficiency of the emission, is highly dependent on the geometry of the CuI core and the electronic properties of the ligands.

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been crucial in interpreting the emission spectra of these clusters. By calculating the energies of the excited states, researchers can predict emission wavelengths and rationalize observed phenomena like thermochromism. For example, in many cubane-like clusters, the thermochromic behavior is attributed to a thermal equilibrium between two different triplet excited states.

Quantitative Photophysical Data

The table below presents a comparison of experimental and theoretically calculated emission data for several CuI clusters, demonstrating the predictive power of computational methods.

ClusterStateExperimental Emission (nm)Calculated Emission (nm)HOMO-LUMO Gap (eV)Reference(s)
[Cu₆I₆(PPh₂(CH₂)₃PPh₂)₃] (1)Solid655 (at 285 K)633-
[Cu₄I₄(PPh₃)₄] (2) - Open-ChairSolid- (weak emission)499-
[Cu₄I₄(PPh₃)₄] (3) - CubaneSolid535 (at 285 K)521-
[Cu₄I₄(PPh₂(C₆H₄-CH₂OH))₄] (1)Solid--4.36
CuI (monomer, theoretical)Gas--~7.5

Table 3: Experimental and Calculated Photophysical Data for CuI Clusters.

Experimental Protocols: A Computational Approach

The theoretical investigation of CuI clusters typically follows a well-defined computational workflow. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the primary tools for these studies.

Detailed Computational Methodology
  • Model Construction: The initial step is to build a three-dimensional model of the CuI cluster. This can be based on crystallographic data if available, or constructed based on known structural motifs.

  • Geometry Optimization: The electronic ground state (singlet, S₀) geometry of the cluster is optimized. This is a crucial step to find the lowest energy conformation of the molecule.

    • Software: Gaussian, ORCA, Quantum ESPRESSO.

    • Method: Density Functional Theory (DFT).

    • Functional: A hybrid functional such as PBE0 (PBE1PBE) or B3LYP is commonly used.

    • Basis Set: For heavy atoms like copper and iodine, effective core potentials (ECPs) such as LANL2DZ are often employed to reduce computational cost while maintaining accuracy. For lighter atoms (C, H, P, N), Pople-style basis sets like 6-31G(d) are common.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Excited State Calculations: To understand the photophysical properties, the low-lying excited states (typically triplet states, T₁, T₂, etc.) are investigated.

    • Geometry Optimization of the Triplet State: The geometry of the first triplet excited state (T₁) is optimized using unrestricted DFT. This allows for the calculation of the phosphorescence emission energy.

    • Vertical Excitation Energies: Time-Dependent DFT (TD-DFT) calculations are performed on the ground state geometry to determine the vertical absorption energies, which correspond to the UV-Vis absorption spectrum.

    • Emission Energy: The emission wavelength is calculated as the energy difference between the optimized triplet state and the ground state at the triplet geometry.

  • Analysis of Molecular Orbitals: The composition of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed to characterize the nature of the electronic transitions (e.g., MLCT, XLCT, or CC).

G Computational Workflow for Theoretical Studies of CuI Clusters cluster_0 Model Preparation cluster_1 Ground State (S₀) Calculations cluster_2 Excited State (T₁) Calculations cluster_3 Analysis & Interpretation start Construct Initial 3D Model (from X-ray data or known motifs) opt Geometry Optimization (DFT: e.g., PBE0/LANL2DZ) start->opt freq Frequency Analysis (Confirm Minimum Energy Structure) opt->freq opt_T1 Optimize Triplet State (T₁) Geometry (Unrestricted DFT) freq->opt_T1 tddft Calculate Vertical Excitations (TD-DFT on S₀ geometry) freq->tddft emission Calculate Emission Energy (E(T₁) - E(S₀) at T₁ geometry) opt_T1->emission mo_analysis Analyze Molecular Orbitals (HOMO, LUMO, etc.) tddft->mo_analysis results Correlate with Experimental Data (Spectra, Luminescence) emission->results mo_analysis->results

A typical computational workflow for studying CuI clusters.

Relevance and Applications in Drug Development

While direct theoretical studies of CuI clusters as therapeutic agents are still emerging, their properties and the computational methods used to study them are highly relevant to the drug development pipeline.

Catalysis in Medicinal Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a powerful tool for synthesizing complex molecules, including pharmaceuticals and bioconjugates. CuI is a common and effective catalyst for this reaction. Theoretical studies of the catalytic cycle, involving CuI clusters and intermediates, can provide insights into reaction mechanisms, helping to optimize conditions and design more efficient catalysts for drug synthesis.

Bioimaging and Sensing

The strong luminescence of CuI clusters makes them attractive candidates for probes in biological imaging. Their emissions can be tuned across the visible spectrum, and their sensitivity to the local environment could be harnessed for sensing applications. For instance, a CuI-based coordination polymer has been developed for the fluorescent detection of pesticide residues. Theoretical modeling can aid in the design of new CuI clusters with specific photophysical properties for targeted bioimaging, such as emission in the near-infrared window for deeper tissue penetration.

G cubane Cubane [Cu₄I₄] luminescence Luminescence (Thermochromism, Mechanochromism) cubane->luminescence open_chair Open-Chair [Cu₄I₄] open_chair->luminescence dimer Rhomboid Dimer [Cu₂I₂] dimer->luminescence bioimaging Bioimaging & Sensing luminescence->bioimaging catalysis Catalytic Activity (e.g., Click Chemistry) drug_synthesis Drug Synthesis catalysis->drug_synthesis drug_delivery Drug Delivery (Exploratory) bioimaging->drug_delivery

Logical relationships of CuI cluster properties and applications.
Theoretical Studies of Biomolecular Interactions

The application of DFT to study the interaction of metal nanoclusters with biomolecules is a growing field. For example, a recent TD-DFT study investigated how a Cu₆ nanocluster could be used for the selective detection of the amino acid phenylalanine. The study showed that the adsorption of phenylalanine on the copper cluster resulted in a unique UV-visible spectral signature. This type of computational approach could be directly applied to CuI clusters to:

  • Model Interactions with Proteins: Investigate the binding of CuI clusters to specific protein targets.

  • Explore Drug Delivery Potential: Simulate the encapsulation or tethering of drug molecules to CuI clusters.

  • Predict Biocompatibility and Toxicity: Understand the electronic interactions between CuI clusters and fundamental biological building blocks.

Molecular docking is another powerful computational tool that could be employed to predict the binding modes and affinities of CuI clusters with biological macromolecules like DNA and proteins, as has been demonstrated for other copper complexes.

Conclusion and Future Outlook

Theoretical studies, predominantly based on Density Functional Theory, have been indispensable in unraveling the complex structures, bonding, and remarkable photophysical properties of this compound clusters. The strong agreement between computational predictions and experimental data provides a solid foundation for the rational design of new clusters with tailored functionalities.

For the drug development community, the relevance of these inorganic clusters is multifaceted. Beyond their established role in catalysis for drug synthesis, their unique luminescent properties present exciting opportunities for creating novel diagnostic and imaging tools. The future of this field will likely involve more integrated experimental and theoretical efforts to explore the interactions of CuI clusters with biological systems. Computational modeling will be a key enabling technology in this endeavor, helping to predict which cluster compositions and structures are most promising for biomedical applications and guiding the synthesis of the next generation of functional materials for medicine.

References

A Comprehensive Technical Guide to the Optical Properties and Band Gap of Cuprous Iodide (CuI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core optical properties and the electronic band gap of cuprous iodide (CuI), a promising p-type semiconductor with significant potential in various technological applications. This document collates and presents key quantitative data, details common experimental methodologies for its characterization, and visualizes critical workflows and relationships to facilitate a comprehensive understanding for researchers and professionals in the field.

Core Optical Properties of this compound

This compound is a wide-band-gap semiconductor known for its high optical transparency in the visible region, making it a material of interest for transparent electronics, solid-state lighting, and as a hole transport layer in photovoltaic devices.[1][2][3] Its direct band gap nature also makes it suitable for applications in light-emitting devices and scintillators.[1][4]

Band Gap

The band gap (Eg) of CuI is a critical parameter governing its optical and electrical properties. Experimental values for the direct band gap of γ-CuI typically range from 2.8 eV to 3.2 eV at room temperature.[5] Theoretical calculations often yield slightly different values, which can be attributed to the computational methods employed, such as Density Functional Theory (DFT) with different exchange-correlation functionals.[6][7] The variation in experimental values can be influenced by factors such as film thickness, crystallinity, and the presence of native defects like copper and iodine vacancies.[1][8]

Parameter Reported Values (eV) Measurement/Calculation Method Notes Reference
Experimental Band Gap 3.0Optical AbsorptionSingle crystal at room temperature.[1]
3.01UV-Vis SpectroscopyThin film.[8]
3.1General ReferenceWide band gap semiconductor.[9]
3.2 - 2.8UV-Vis SpectroscopyThin films, decreases with increasing annealing temperature.[5]
2.93Optical StudiesThin film prepared by iodination of Cu2S.[10]
2.71 - 3.14UV-Vis SpectroscopyThin films, dependent on precursor concentration.[11]
Theoretical Band Gap 1.118First-principles (GGA)Pristine γ-CuI, lower than experimental values.[6][12]
3.2Density Functional Theory (DFT)Pristine CuI.[1]
2.21Density Functional Theory (DFT)γ-CuI.[7]
Refractive Index, Extinction Coefficient, and Dielectric Constant

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that describe the propagation and absorption of light within a material. For CuI thin films, the refractive index has been reported to range from approximately 1.09 to 2.55 in the visible to near-infrared region (300-1100 nm).[5] The extinction coefficient is related to the absorption of light and increases with increasing photon energy, particularly near the band edge. The dielectric constant is another important property related to the material's response to an external electric field.

Parameter Wavelength Range (nm) Reported Values Notes Reference
Refractive Index (n) 300 - 11001.09 - 2.55Decreases with increasing annealing temperature.[5]
Not Specified2.346General reference value.[13][14]
Extinction Coefficient (k) 300 - 1100Increases with wavelength and annealing temperature.Related to absorbance.[5]
Dielectric Constant (Real Part) 300 - 1100Increases with wavelength.[5]
Dielectric Constant (Imaginary Part) 300 - 1100Decreases with wavelength.[5]

Experimental Protocols for Optical Characterization

The determination of the optical properties of CuI relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key experiments.

Synthesis of this compound Thin Films

A common method for preparing CuI thin films for optical studies is the vapor iodination of a previously deposited copper film.

  • Substrate Preparation: Glass or silicon substrates are cleaned to remove organic and inorganic contaminants.

  • Copper Deposition: A thin film of copper is deposited onto the substrate, often using techniques like electron beam evaporation.[8] The thickness of the initial copper layer can influence the properties of the final CuI film.[15]

  • Iodination: The copper-coated substrate is exposed to iodine vapor in a controlled environment. The reaction between copper and iodine forms a γ-CuI film.[8] The duration and temperature of the iodination process are critical parameters.

  • Annealing (Optional): Post-deposition annealing in a controlled atmosphere (e.g., vacuum, air, or iodine vapor) can be performed to improve the crystallinity and modify the defect structure of the CuI film.[5][8]

Another approach is the Successive Ionic Layer Adsorption and Reaction (SILAR) method, which involves sequential immersion of the substrate in cationic (e.g., a copper salt solution) and anionic (e.g., a sodium iodide solution) precursors.[16][17]

UV-Visible (UV-Vis) Spectroscopy for Band Gap Determination

UV-Vis spectroscopy is a primary technique for determining the optical band gap of semiconductors.

  • Measurement: The transmittance and absorbance of the CuI thin film are measured over a range of wavelengths, typically from the ultraviolet to the near-infrared region.

  • Data Analysis (Tauc Plot): The optical band gap is determined from the absorption data using the Tauc relation: (αhν)^n = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n=2 for a direct allowed transition, as is the case for CuI).[8][18]

  • Procedure:

    • Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t) using the formula α = 2.303 * A / t.

    • Plot (αhν)^2 versus hν.

    • Extrapolate the linear portion of the plot to the energy axis (where (αhν)^2 = 0). The intercept on the energy axis gives the value of the optical band gap (Eg).[8]

Photoluminescence (PL) Spectroscopy

PL spectroscopy provides insights into the radiative recombination processes in a material, including band-to-band transitions and defect-related emissions.

  • Excitation: The CuI sample is excited with a light source having a photon energy greater than its band gap (e.g., a laser with a wavelength of 360 nm).[19]

  • Emission Collection: The emitted light is collected and analyzed by a spectrometer to obtain the PL spectrum, which shows the intensity of emitted light as a function of wavelength or energy.

  • Interpretation:

    • Near-band-edge emission is typically observed as a sharp peak corresponding to the recombination of free excitons.[8]

    • Broad emission bands at lower energies can be attributed to radiative recombination involving defect levels within the band gap, such as those related to copper vacancies (V_Cu) and iodine vacancies (V_I).[1][8]

Spectroscopic Ellipsometry (SE)

Spectroscopic ellipsometry is a non-destructive technique used to determine the optical constants (refractive index and extinction coefficient) and thickness of thin films.

  • Measurement: The change in polarization of a light beam upon reflection from the sample surface is measured as a function of wavelength and angle of incidence.

  • Modeling: The experimental data is fitted to an optical model that represents the sample structure (e.g., substrate/CuI film/surface roughness layer). The model uses oscillator functions (e.g., Tauc-Lorentz, Gaussian) to describe the dielectric function of the CuI layer.[20]

  • Output: The fitting process yields the refractive index (n) and extinction coefficient (k) of the CuI film over the measured spectral range.

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of CuI's optical properties.

Experimental_Workflow_for_CuI_Optical_Characterization cluster_synthesis CuI Thin Film Synthesis cluster_characterization Optical Characterization cluster_data_analysis Data Analysis & Derived Properties Substrate_Cleaning Substrate_Cleaning Cu_Deposition Cu_Deposition Substrate_Cleaning->Cu_Deposition e.g., E-beam evaporation Iodination Iodination Cu_Deposition->Iodination Vapor phase reaction Optional_Annealing Optional_Annealing Iodination->Optional_Annealing Improve crystallinity CuI_Film CuI_Film Iodination->CuI_Film Optional_Annealing->CuI_Film UV_Vis UV-Vis Spectroscopy CuI_Film->UV_Vis PL Photoluminescence CuI_Film->PL SE Spectroscopic Ellipsometry CuI_Film->SE Band_Gap Band Gap (Eg) UV_Vis->Band_Gap Tauc Plot Emission_Spectra Emission Spectra PL->Emission_Spectra Defect analysis Optical_Constants Refractive Index (n) Extinction Coefficient (k) SE->Optical_Constants Model fitting

Fig. 1: Experimental workflow for the synthesis and optical characterization of CuI thin films.

Tauc_Plot_Methodology Start Start Measure_Absorbance Measure Absorbance (A) vs. Wavelength (λ) Start->Measure_Absorbance Convert_to_Energy Convert λ to Photon Energy (hν) Measure_Absorbance->Convert_to_Energy Calculate_Alpha Calculate Absorption Coefficient (α) Convert_to_Energy->Calculate_Alpha Plot_Data Plot (αhν)² vs. hν Calculate_Alpha->Plot_Data Extrapolate Extrapolate Linear Region to Energy Axis Plot_Data->Extrapolate Determine_Eg Determine Band Gap (Eg) Extrapolate->Determine_Eg End End Determine_Eg->End

Fig. 2: Step-by-step methodology for determining the band gap of CuI using the Tauc plot method.

PL_Emission_Origins Conduction_Band Conduction Band Valence_Band Valence Band Conduction_Band->Valence_Band Near-Band-Edge Emission (~3.0 eV) V_Cu Copper Vacancy (V_Cu) Acceptor Level Conduction_Band->V_Cu Defect Emission (~2.9 eV) V_I Iodine Vacancy (V_I) Donor Level V_I->Valence_Band Defect Emission (~1.8 eV)

Fig. 3: Schematic representation of the origins of different photoluminescence emissions in CuI.

References

Methodological & Application

Application Notes and Protocols for Cuprous Iodide (CuI) as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuprous iodide (CuI), a readily available and relatively inexpensive inorganic salt, has emerged as a powerhouse catalyst in the field of organic synthesis.[1] Its versatility and efficiency in facilitating the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds have made it an indispensable tool for the construction of complex molecular architectures.[2] This document provides detailed application notes and experimental protocols for two of the most significant CuI-catalyzed reactions: the Sonogashira coupling and the Ullmann condensation. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Application Note 1: Sonogashira Coupling

The Sonogashira cross-coupling reaction is a robust method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] While typically catalyzed by a palladium complex, the addition of this compound as a co-catalyst is crucial for achieving high yields and mild reaction conditions.[5][6] CuI facilitates the formation of a copper(I) acetylide intermediate, which is more reactive towards the palladium catalytic cycle.[5]

Reaction Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the terminal alkyne reacts with this compound in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination from the palladium center yields the final coupled product and regenerates the active palladium(0) catalyst.[5][6]

Sonogashira_Coupling cluster_copper Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X      L2 pd0->pd_complex Oxidative Addition transmetalation Transmetalation pd_complex->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination R-Pd(II)-C≡C-R'          L2 cui CuI transmetalation->cui reductive_elimination->pd0 product R-C≡C-R' reductive_elimination->product aryl_halide R-X aryl_halide->pd_complex cu_acetylide Cu-C≡C-R' cui->cu_acetylide cu_acetylide->transmetalation alkyne H-C≡C-R' alkyne->cu_acetylide base Base base->cu_acetylide Ullmann_Condensation cu_catalyst Cu(I)L cu_nucleophile [L-Cu(I)-NuH] cu_catalyst->cu_nucleophile cu_intermediate [L-Cu(I)-Nu]- cu_nucleophile->cu_intermediate oxidative_addition Oxidative Addition cu_intermediate->oxidative_addition cu_iii_complex [Ar-Cu(III)-Nu]      L oxidative_addition->cu_iii_complex reductive_elimination Reductive Elimination cu_iii_complex->reductive_elimination reductive_elimination->cu_catalyst product Ar-Nu reductive_elimination->product nucleophile Nu-H nucleophile->cu_nucleophile aryl_halide Ar-X aryl_halide->oxidative_addition base Base base->cu_intermediate Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add: - Aryl Halide - Nucleophile - CuI Catalyst - Ligand - Base - Solvent setup->reagents reaction Reaction (Heating & Stirring) reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Proceed upon completion drying Drying & Concentration workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure Product characterization->product

References

Application Notes and Protocols for Cuprous Iodide in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cuprous iodide (CuI) as a co-catalyst in the Sonogashira cross-coupling reaction. Detailed protocols, comparative data, and mechanistic insights are presented to facilitate the application of this versatile carbon-carbon bond-forming reaction in research, particularly in the fields of medicinal chemistry and drug development.

Introduction to Sonogashira Coupling and the Role of this compound

The Sonogashira reaction is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, with this compound (CuI) being the most common and effective choice.[1][2] The use of CuI allows the reaction to proceed under mild conditions, often at room temperature, with high yields and excellent functional group tolerance.[1]

The primary role of this compound is to facilitate the formation of a copper acetylide intermediate. This intermediate is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the palladium complex, thereby accelerating the overall catalytic cycle.[1] While copper-free Sonogashira protocols exist, the use of CuI often leads to faster reactions and milder conditions, which is particularly advantageous in the synthesis of complex molecules in drug discovery and natural product synthesis.

However, a notable side reaction associated with the use of copper is the Glaser coupling, an oxidative homocoupling of the terminal alkyne. This can be minimized by maintaining an inert atmosphere during the reaction.

Reaction Mechanism and Key Components

The Sonogashira coupling reaction with this compound proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

The key components of the reaction and their relationships are illustrated in the diagram below. The success of the reaction depends on the careful selection of each component.

Key_Components ArylHalide Aryl/Vinyl Halide (R¹-X) Product Coupled Product (R¹-C≡CR²) ArylHalide->Product Alkyne Terminal Alkyne (H-C≡CR²) Alkyne->Product Catalyst Palladium Catalyst Product->Catalyst regenerates Catalyst->ArylHalide activates CoCatalyst This compound (CuI) CoCatalyst->Alkyne activates Base Base Base->Alkyne deprotonates Solvent Solvent Solvent->Catalyst solubilizes Solvent->CoCatalyst Solvent->Base Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Halide, Alkyne, Solvent, and Base Setup->Reagents Degas Degas the Mixture Reagents->Degas Catalysts Add Pd Catalyst and CuI Degas->Catalysts Reaction Stir at Specified Temperature Catalysts->Reaction Monitor Monitor Reaction (TLC, GC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

References

Application Notes and Protocols for Cuprous Iodide in Cloud Seeding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cuprous iodide (CuI) in cloud seeding, with a focus on its application in solid solutions with silver iodide (AgI) to enhance ice nucleation. The information is intended for researchers in atmospheric science, materials science, and environmental science, as well as professionals involved in weather modification technologies.

Introduction

Cloud seeding is a weather modification technique aimed at enhancing precipitation by introducing ice nucleating agents into clouds containing supercooled water droplets. Silver iodide (AgI) has traditionally been the most common seeding agent due to its crystallographic similarity to ice. However, research has shown that the efficiency of AgI can be improved by forming solid solutions with other compounds. Notably, the partial substitution of silver atoms with copper atoms in the silver iodide lattice to form a this compound-silver iodide (CuI-AgI) solid solution has been found to be a more effective ice nucleation catalyst under specific conditions. This is attributed to a better lattice match with the crystal structure of ice, which reduces the energy barrier for ice crystal formation.[1]

Quantitative Data Summary

The primary advantage of using a CuI-AgI solid solution lies in its enhanced ice nucleation capabilities at warmer temperatures compared to pure AgI. This is a critical factor in the effectiveness of cloud seeding operations, as initiating ice formation at warmer temperatures can lead to more significant precipitation enhancement.

Seeding AgentCompositionEffective Temperature Range for Enhanced NucleationReference
Silver Iodide (AgI)Pure AgIEffective, but less active at warmer temperatures[2]
Copper-Silver IodideCuI-3AgIMore active than pure AgI at temperatures above -9°C[1][2]

Experimental Protocols

The following protocols are based on established methodologies for studying the ice nucleation efficiency of aerosolized particles in a laboratory setting. These can be adapted for the specific analysis of CuI-AgI solid solutions.

Synthesis of CuI-3AgI Solid Solution Aerosol

Objective: To prepare a CuI-3AgI solid solution and generate a stable aerosol for ice nucleation experiments.

Materials:

  • Silver Iodide (AgI) powder (high purity)

  • This compound (CuI) powder (high purity)

  • Acetone (B3395972) (spectroscopic grade)

  • Pressurized Nitrogen or Argon gas

  • Aerosol generator (e.g., atomizer or combustion-based generator)

  • Drying column (e.g., filled with silica (B1680970) gel)

Protocol:

  • Preparation of the Seeding Solution:

    • Prepare a solution with a 3:1 molar ratio of AgI to CuI.

    • Dissolve the appropriate amounts of AgI and CuI powders in a minimal amount of acetone. The use of a solvent is crucial for creating a homogenous mixture of the two components.

  • Aerosol Generation:

    • Transfer the CuI-3AgI solution to the reservoir of an aerosol generator.

    • Use an inert carrier gas (Nitrogen or Argon) to generate a fine aerosol from the solution. The flow rate of the gas should be optimized to produce particles in the desired size range (typically 50-200 nm for cloud seeding).

  • Aerosol Conditioning:

    • Pass the generated aerosol through a drying column to remove the acetone solvent, leaving behind solid CuI-3AgI particles.

    • The conditioned aerosol is now ready to be introduced into the ice nucleation chamber.

Evaluation of Ice Nucleation Efficiency

Objective: To determine and compare the ice nucleation temperature spectrum of CuI-3AgI and pure AgI aerosols.

Apparatus:

  • Ice Nucleation Cold Chamber: A controlled environment chamber capable of maintaining precise temperature and humidity levels.

  • Aerosol Injection System: To introduce the seeding agent into the chamber.

  • Cloud Condensation Nuclei (CCN) Counter: To measure the concentration of aerosol particles.

  • Optical Particle Counter (OPC) or similar detector: To detect the formation of ice crystals.

Protocol:

  • Chamber Preparation:

    • Cool the ice nucleation chamber to a starting temperature, for example, 0°C.

    • Introduce humidified, particle-free air to create a supercooled cloud environment.

  • Aerosol Injection:

    • Introduce a known concentration of the test aerosol (either CuI-3AgI or pure AgI) into the chamber. The concentration should be monitored using a CCN counter.

  • Cooling and Observation:

    • Gradually decrease the temperature inside the chamber at a controlled rate (e.g., 1°C per minute).

    • Continuously monitor the chamber for the formation of ice crystals using the optical particle counter. The onset of a significant increase in larger particles indicates the beginning of ice nucleation.

  • Data Recording:

    • Record the temperature at which the first ice crystals are detected (the nucleation onset temperature).

    • Record the number of ice crystals formed as a function of temperature to generate an ice nucleation spectrum.

  • Comparison:

    • Repeat the experiment with the other seeding agent under identical conditions.

    • Compare the ice nucleation spectra of CuI-3AgI and pure AgI to determine the relative efficiency at different temperatures. An experiment has shown that CuI-3AgI produces a greater number of active ice nuclei than pure AgI at temperatures above -9°C.[2]

Visualizations

Proposed Mechanism of Enhanced Ice Nucleation

G cluster_0 Conventional Seeding Agent cluster_1 Enhanced Seeding Agent AgI Silver Iodide (AgI) Crystal Ice_A Ice Crystal AgI->Ice_A Good Lattice Match Precipitation Precipitation Ice_A->Precipitation CuI_AgI CuI-3AgI Solid Solution Crystal Ice_B Ice Crystal CuI_AgI->Ice_B Improved Lattice Match Ice_B->Precipitation Supercooled_Water Supercooled Water Droplets Supercooled_Water->AgI Nucleation Supercooled_Water->CuI_AgI More Efficient Nucleation

Caption: Enhanced ice nucleation mechanism of CuI-3AgI solid solution.

Experimental Workflow for Ice Nucleation Analysis

G cluster_synthesis Aerosol Preparation cluster_experiment Ice Nucleation Experiment cluster_analysis Data Analysis start Start: Prepare CuI-3AgI Solution aerosol_gen Aerosol Generation start->aerosol_gen drying Aerosol Drying aerosol_gen->drying chamber_prep Prepare Ice Nucleation Chamber drying->chamber_prep aerosol_inj Inject Aerosol chamber_prep->aerosol_inj cooling Controlled Cooling aerosol_inj->cooling detection Detect Ice Crystal Formation cooling->detection data_rec Record Nucleation Temperature detection->data_rec spectrum Generate Ice Nucleation Spectrum data_rec->spectrum comparison Compare with Pure AgI spectrum->comparison

Caption: Experimental workflow for analyzing ice nucleation efficiency.

References

Application Notes: Cuprous Iodide for the Iodination of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of aryl halides, particularly aryl bromides and chlorides, to the more reactive aryl iodides is a crucial transformation in organic synthesis. Aryl iodides are highly valuable precursors for a wide range of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, due to the weaker C-I bond compared to C-Br and C-Cl bonds. The copper(I)-catalyzed halogen exchange reaction, often referred to as an aromatic Finkelstein reaction, provides a mild and efficient method for this transformation.[1][2][3][4][5] Cuprous iodide (CuI) is a key catalyst in this process, offering a practical and cost-effective alternative to traditional methods that often require harsh reaction conditions or stoichiometric amounts of nickel or copper reagents.[1][2][3][4] This application note provides detailed protocols and data for the CuI-catalyzed iodination of aryl halides, intended for researchers, scientists, and professionals in drug development.

Reaction Principle

The CuI-catalyzed iodination of aryl halides is a nucleophilic aromatic substitution reaction where a bromide or chloride on an aromatic ring is displaced by an iodide. The reaction is typically carried out in the presence of a catalytic amount of this compound, a suitable ligand (often a diamine), and an iodide salt (such as NaI or KI) as the iodide source.[1][2][3][4][5] The use of a ligand, such as N,N'-dimethyl-1,2-ethanediamine, has been shown to significantly accelerate the reaction.[4]

Advantages of the CuI-Catalyzed Method

  • Mild Reaction Conditions: The reaction can be performed at moderate temperatures (typically around 110 °C), avoiding the harsh conditions of traditional methods.[1][3][4]

  • High Yields: Excellent yields of the corresponding aryl iodides can be achieved for a wide range of substrates.[1][3][4]

  • Good Functional Group Tolerance: The method is compatible with a variety of functional groups, including esters, nitriles, ketones, and even N-H containing substrates like amides and sulfonamides.[1][2][5]

  • Catalytic System: The use of a catalytic amount of copper iodide (typically 5 mol%) makes the process more economical and environmentally friendly compared to methods requiring stoichiometric copper reagents.[1][3][4]

Data Presentation

The following tables summarize the quantitative data for the CuI-catalyzed iodination of various aryl bromides, highlighting the effects of different ligands, solvents, and substrates on the reaction outcome.

Table 1: Ligand Effect on the Iodination of 4-Bromotoluene (B49008)
EntryLigandSolventTemp (°C)Time (h)Yield (%)
1N,N'-Dimethyl-1,2-ethanediamineDioxane1102299
2N,N'-DimethylethylenediamineDioxane1102298
31,10-PhenanthrolineDioxane110226
4NoneDioxane11022<1

Reaction Conditions: 4-bromotoluene (1.0 mmol), NaI (2.0 mmol), CuI (0.05 mmol), Ligand (0.10 mmol), Dioxane (1.0 mL).

Table 2: Substrate Scope for the CuI-Catalyzed Iodination of Aryl Bromides
EntryAryl BromideProductTime (h)Yield (%)
14-Bromoacetophenone4-Iodoacetophenone798
24-Bromobenzonitrile4-Iodobenzonitrile799
3Methyl 4-bromobenzoateMethyl 4-iodobenzoate798
41-Bromo-4-nitrobenzene1-Iodo-4-nitrobenzene797
52-Bromotoluene2-Iodotoluene2295
61-Bromo-2,4-dimethoxybenzene1-Iodo-2,4-dimethoxybenzene2294

Reaction Conditions: Aryl bromide (1.0 mmol), NaI (2.0 mmol), CuI (0.05 mmol), N,N'-Dimethyl-1,2-ethanediamine (0.10 mmol), Dioxane (1.0 mL) at 110 °C.

Experimental Protocols

General Procedure for the Copper(I)-Catalyzed Conversion of Aryl Bromides to Aryl Iodides

This protocol is based on the method developed by Klapars and Buchwald.[4]

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (CuI, 9.5 mg, 0.05 mmol, 5 mol%)

  • N,N'-Dimethyl-1,2-ethanediamine (11 µL, 0.10 mmol, 10 mol%)

  • Sodium iodide (NaI, 300 mg, 2.0 mmol)

  • Dioxane (1.0 mL)

  • Schlenk tube or a resealable reaction vial

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add CuI (9.5 mg, 0.05 mmol) and NaI (300 mg, 2.0 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the aryl bromide (1.0 mmol), N,N'-Dimethyl-1,2-ethanediamine (11 µL, 0.10 mmol), and dioxane (1.0 mL) to the tube under an argon atmosphere.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for the time indicated in Table 2 (typically 7-22 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) (10 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (5 mL).

  • The combined filtrate is then washed with a saturated aqueous solution of sodium thiosulfate (B1220275) (2 x 10 mL) to remove any remaining iodine, followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure aryl iodide.

Diagrams

Experimental Workflow

experimental_workflow reagents Weigh Reagents: Aryl Bromide, CuI, NaI setup Reaction Setup: Schlenk tube, Ar atmosphere reagents->setup 1 addition Add Ligand and Solvent setup->addition 2 reaction Heat and Stir (110 °C) addition->reaction 3 workup Aqueous Workup: EtOAc, Na2S2O3, Brine reaction->workup 4 purification Purification: Column Chromatography workup->purification 5 product Pure Aryl Iodide purification->product 6

Caption: General workflow for the CuI-catalyzed iodination of aryl halides.

Proposed Catalytic Cycle

catalytic_cycle cluster_0 Catalytic Cycle CuI(L)n CuI(L)n Ar-Cu(I)(Br)(L)n Ar-Cu(I)(Br)(L)n CuI(L)n->Ar-Cu(I)(Br)(L)n Oxidative Addition Ar-Br Ar-Br Ar-Br->Ar-Cu(I)(Br)(L)n Ar-I Ar-I NaI NaI Ar-Cu(I)(I)(L)n Ar-Cu(I)(I)(L)n NaI->Ar-Cu(I)(I)(L)n NaBr NaBr Ar-Cu(I)(Br)(L)n->NaBr Ar-Cu(I)(Br)(L)n->Ar-Cu(I)(I)(L)n Halogen Exchange Ar-Cu(I)(I)(L)n->CuI(L)n Reductive Elimination Ar-Cu(I)(I)(L)n->Ar-I

References

preparation of cuprous iodide nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the preparation and application of cuprous iodide (CuI) nanoparticles is provided for researchers, scientists, and professionals in drug development. This document details various synthesis protocols, characterization methods, and applications, with a focus on their relevance in the biomedical field.

Application Notes

This compound (CuI) nanoparticles are p-type semiconductors with a wide band gap (3.1 eV) and unique optical and electrical properties.[1] These characteristics, combined with their inherent antimicrobial and virucidal activities, make them highly valuable for a range of applications, including catalysis, solid-state solar cells, and importantly, biomedical research and drug development.[2][3][4]

In the context of drug development, CuI nanoparticles offer several advantages. Their large surface-area-to-volume ratio facilitates conjugation with various biomolecules, making them effective as nanocarriers for targeted drug delivery. Copper nanoparticles, in general, have demonstrated the ability to deliver anticancer agents, antibiotics, and anti-inflammatory drugs with improved efficacy. Furthermore, the intrinsic therapeutic properties of copper ions, such as the generation of reactive oxygen species (ROS), can act synergistically with loaded drugs to enhance therapeutic outcomes, particularly in cancer therapy and for combating viral and bacterial infections. Recent studies have highlighted the potent virucidal activity of CuI nanoparticles against viruses like SARS-CoV-2, which they achieve by destructing viral proteins and genomes. The development of green synthesis methods further enhances their biocompatibility and reduces environmental concerns.

G cluster_properties Intrinsic Properties of CuI Nanoparticles cluster_applications Biomedical & Drug Development Applications P1 Wide Band Gap (3.1 eV) A4 Biosensing (e.g., Cancer Biomarkers) P1->A4 Enables optical detection P2 High Surface Area A1 Drug Delivery Vehicle P2->A1 Facilitates drug loading P3 Reactive Oxygen Species (ROS) Generation A2 Antimicrobial Agent P3->A2 Disrupts bacterial membranes A3 Antiviral Agent (e.g., SARS-CoV-2) P3->A3 Destroys viral components A5 Synergistic Cancer Therapy P3->A5 Induces apoptosis P4 Low Toxicity (in controlled doses) P4->A1 Enhances biocompatibility

Fig. 1: Relationship between CuI nanoparticle properties and applications.

Experimental Protocols

Several methods are available for the synthesis of this compound nanoparticles, each offering different advantages concerning particle size control, cost, and scalability. Below are detailed protocols for three common synthesis methods: Co-Precipitation, Solvothermal Synthesis, and Microwave-Assisted Synthesis.

Co-Precipitation Method

This method is widely used due to its simplicity, cost-effectiveness, and ability to produce a high yield of nanoparticles. It involves the precipitation of insoluble CuI from a solution containing copper and iodide ions.

Protocol:

  • Precursor Preparation: Prepare an aqueous solution of a copper salt (e.g., 0.1 M Copper(II) Sulfate, CuSO₄) and a separate aqueous solution of an iodide salt (e.g., 0.2 M Potassium Iodide, KI).

  • Reaction: While vigorously stirring the CuSO₄ solution, slowly add the KI solution dropwise. A reddish-brown precipitate of iodine and a white precipitate of this compound will form. The reaction is: 2CuSO₄ + 4KI → 2CuI (s) + I₂ (s) + 2K₂SO₄.

  • Reduction (Optional but recommended): To reduce the formed iodine back to iodide ions and increase the CuI yield, add a reducing agent such as sodium thiosulfate (B1220275) (Na₂S₂O₃) dropwise until the brown color of the iodine disappears, leaving only the white CuI precipitate.

  • Washing: Centrifuge the suspension (e.g., at 5000 RPM for 15 minutes) to separate the CuI nanoparticles. Discard the supernatant.

  • Purification: Re-disperse the nanoparticle pellet in deionized water and ethanol (B145695) multiple times to remove any remaining impurities and unreacted precursors. Centrifuge after each wash.

  • Drying: Dry the final purified product in a vacuum oven at a low temperature (e.g., 60°C) to obtain a fine powder of CuI nanoparticles.

G start Start prep Prepare 0.1M CuSO₄ and 0.2M KI Solutions start->prep react Add KI solution dropwise to CuSO₄ solution with vigorous stirring prep->react reduce Add Na₂S₂O₃ to reduce I₂ (until brown color disappears) react->reduce wash Centrifuge & Wash with Deionized Water and Ethanol (3x) reduce->wash dry Dry Nanoparticles in Vacuum Oven (60°C) wash->dry end End: CuI Nanopowder dry->end

Fig. 2: Workflow for Co-Precipitation Synthesis of CuI Nanoparticles.
Solvothermal Synthesis

Solvothermal synthesis allows for excellent control over nanoparticle size and morphology by conducting the reaction in a sealed vessel at elevated temperature and pressure.

Protocol:

  • Precursor Preparation: Dissolve a copper precursor (e.g., Copper(I) chloride, CuCl) and an iodine source (e.g., elemental iodine, I₂) in a suitable solvent such as ethanol or ethylenediamine (B42938) inside a Teflon-lined stainless steel autoclave. A capping agent or stabilizer can be added to control particle growth.

  • Sealing: Seal the autoclave tightly to ensure a closed system.

  • Heating: Place the autoclave in an oven and heat it to a specific temperature (e.g., 120-180°C) for a set duration (e.g., 12-24 hours). The high temperature and pressure facilitate the reaction and crystallization of CuI nanoparticles.

  • Cooling: After the reaction period, turn off the oven and allow the autoclave to cool down to room temperature naturally. Caution: Do not open the autoclave while it is hot and pressurized.

  • Collection and Washing: Open the cooled autoclave and collect the product. Wash the nanoparticles multiple times with ethanol and deionized water, using centrifugation to separate the particles from the solvent.

  • Drying: Dry the purified CuI nanoparticles in a vacuum oven.

G start Start prep Dissolve CuCl and I₂ in solvent inside a Teflon-lined autoclave start->prep seal Seal the Autoclave prep->seal heat Heat in Oven (e.g., 160°C for 18h) seal->heat cool Cool to Room Temperature heat->cool wash Collect, Centrifuge & Wash with Ethanol and Water cool->wash dry Dry Nanoparticles in Vacuum Oven wash->dry end End: Crystalline CuI Nanoparticles dry->end

Fig. 3: Workflow for Solvothermal Synthesis of CuI Nanoparticles.
Microwave-Assisted Synthesis

This method utilizes microwave irradiation to achieve rapid and uniform heating of the reagents, significantly reducing reaction times compared to conventional heating methods.

Protocol:

  • Precursor Preparation: In a microwave-safe reaction vessel, prepare a solution containing a copper precursor (e.g., copper acetate) and an iodide source in a suitable solvent with a high dielectric constant, such as ethylene (B1197577) glycol or glycerol. A stabilizing agent like polyvinylpyrrolidone (B124986) (PVP) is often added.

  • Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven. Irradiate the solution for a short period (e.g., 1-10 minutes) at a specific power setting (e.g., 500-800 W). The solution color will change as nanoparticles form.

  • Cooling: After irradiation, carefully remove the vessel and allow it to cool to room temperature.

  • Precipitation and Washing: Precipitate the nanoparticles by adding a non-solvent like acetone. Collect the nanoparticles via centrifugation and wash them repeatedly with ethanol to remove the solvent and excess reagents.

  • Drying: Dry the final product under vacuum to obtain CuI nanoparticles.

G start Start prep Prepare precursor solution (e.g., Copper Acetate, KI, PVP) in a microwave-safe vessel start->prep irradiate Irradiate in Microwave Oven (e.g., 800W for 5 min) prep->irradiate cool Cool to Room Temperature irradiate->cool wash Precipitate with Acetone, Centrifuge & Wash with Ethanol cool->wash dry Dry Nanoparticles under Vacuum wash->dry end End: CuI Nanoparticles dry->end

Fig. 4: Workflow for Microwave-Assisted Synthesis of CuI Nanoparticles.

Data Presentation

The properties of synthesized CuI nanoparticles are highly dependent on the chosen method and its parameters. The following table summarizes typical data from various synthesis protocols.

Synthesis MethodPrecursorsSolventTemp. (°C)TimeAvg. Particle Size (nm)Yield (%)Reference
Co-PrecipitationCuSO₄, KIEthanolRoom Temp~2.5 h< 5095.4
Co-PrecipitationCu(NO₃)₂, KIWaterRoom Temp~2 hRod-shaped-
SolvothermalCuCl, InCl₃, SeEthylenediamine180-22012-24 h80-90-
Exploding WireCu Wire, IodineWater--~20-40High
Microwave-AssistedCuCl₂, NaOHGlycerol-20-30 s20-100High
SonochemicalCuSO₄, NaBH₄WaterRoom Temp< 30 min~36-

Characterization of CuI Nanoparticles

To confirm the successful synthesis and to analyze the properties of the CuI nanoparticles, several characterization techniques are employed:

  • X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.

  • Transmission Electron Microscopy (TEM): Provides high-resolution images to determine the size, shape, and morphology of the nanoparticles.

  • Scanning Electron Microscopy (SEM): Used to observe the surface morphology and microstructure of the nanoparticle powder.

  • UV-Vis Spectroscopy: Analyzes the optical properties, including the band gap energy, which is a key characteristic of semiconductor nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the presence of functional groups and capping agents on the nanoparticle surface.

References

The Role of Cuprous Iodide in Advancing Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cuprous iodide (CuI) has emerged as a cornerstone catalyst and co-catalyst in the synthesis of a diverse array of well-defined polymers. Its utility spans across several modern polymerization techniques, enabling precise control over polymer architecture, molecular weight, and functionality. This document provides detailed application notes and protocols for the use of CuI in three key polymerization methodologies: Atom Transfer Radical Polymerization (ATRP), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, and Sonogashira coupling polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] CuI, in conjunction with a suitable ligand, forms a catalyst complex that reversibly activates and deactivates the growing polymer chains.

Mechanism of ATRP

The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant species (an alkyl halide initiator or a polymer chain with a terminal halogen) and a transition metal complex in a lower oxidation state (the activator, Cu(I) complex). This process generates a radical that propagates by adding to a monomer, and a metal complex in a higher oxidation state (the deactivator, Cu(II) complex). The deactivator can then transfer the halogen atom back to the propagating radical, reforming the dormant species and the activator. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled chain growth.[1]

ATRP_Mechanism Initiator (R-X) Initiator (R-X) Radical (R•) Radical (R•) Initiator (R-X)->Radical (R•) k_act Cu(I)L Cu(I) / Ligand (Activator) Cu(I)L->Radical (R•) Propagating Polymer (Pn•) Propagating Polymer (Pn•) Cu(I)L->Propagating Polymer (Pn•) Cu(II)XL Cu(II)X / Ligand (Deactivator) Radical (R•)->Cu(II)XL k_deact Radical (R•)->Propagating Polymer (Pn•) k_p (+ M) Dormant Polymer (Pn-X) Dormant Polymer (Pn-X) Cu(II)XL->Dormant Polymer (Pn-X) Monomer (M) Monomer (M) Dormant Polymer (Pn-X)->Propagating Polymer (Pn•) k_act Propagating Polymer (Pn•)->Dormant Polymer (Pn-X) k_deact

The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).
Quantitative Data for ATRP

The following tables summarize typical quantitative data for the ATRP of methyl methacrylate (B99206) (MMA) and styrene (B11656) using a CuI-based catalyst system.

Table 1: ATRP of Methyl Methacrylate (MMA)

ParameterValueReference
MonomerMethyl Methacrylate (MMA)[2]
InitiatorEthyl α-bromoisobutyrate (EBiB)[2]
CatalystCuBr[2]
LigandN,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
SolventAnisole (B1667542)
[MMA]:[EBiB]:[CuBr]:[PMDETA]100:1:1:1
Temperature90 °C
Time2.5 h
Conversion79%
M_n ( g/mol )23,000
M_w/M_n (PDI)1.45

Table 2: ATRP of Styrene

ParameterValueReference
MonomerStyrene
Initiator1-Phenylethyl bromide (1-PEBr)
CatalystCuBr
Ligand4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)
SolventToluene (50% v/v)
[Styrene]:[1-PEBr]:[CuBr]:[dNbpy]100:1:1:2
Temperature110 °C
Time7 h
Conversion83%
M_n ( g/mol )14,000
M_w/M_n (PDI)1.37
Experimental Protocol: Standard ATRP of Methyl Methacrylate (MMA)

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Schlenk flask, rubber septa, syringes, and magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst-Ligand Complex Formation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.05 mmol) and PMDETA (e.g., 0.05 mmol).

  • Addition of Solvent and Monomer: Add anisole (e.g., 5 mL) and MMA (e.g., 5 mL, 46.7 mmol) to the flask via syringe.

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: While stirring the mixture at the desired reaction temperature (e.g., 90 °C), add the initiator EBiB (e.g., 0.467 mmol for a target degree of polymerization of 100) via syringe.

  • Polymerization: Allow the reaction to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.

  • Termination: To stop the polymerization, open the flask to expose the catalyst to air, which will oxidize the copper(I) to the inactive copper(II) state.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent like methanol (B129727) or hexane.

ATRP_Workflow A Add CuBr and Ligand to Flask B Add Solvent and Monomer A->B C Deoxygenate (Freeze-Pump-Thaw) B->C D Heat to Reaction Temperature C->D E Add Initiator D->E F Polymerization E->F G Terminate (Expose to Air) F->G H Purify Polymer G->H

A generalized experimental workflow for ATRP.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

CuAAC, a cornerstone of "click chemistry," is a highly efficient and regioselective reaction between an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. CuI is the key catalyst that facilitates this transformation under mild reaction conditions. This reaction is widely used for polymer modification, block copolymer synthesis, and the creation of complex polymer architectures.

Mechanism of CuAAC

The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered copper-containing ring. Subsequent rearrangement and protonolysis release the triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism Alkyne Alkyne Cu-Acetylide Copper(I)-Acetylide Intermediate Alkyne->Cu-Acetylide Cu(I) Cu(I) Cu(I)->Cu-Acetylide Metallacycle Six-membered Copper Intermediate Cu-Acetylide->Metallacycle Azide Azide Azide->Metallacycle Triazole 1,2,3-Triazole Metallacycle->Triazole Triazole->Cu(I) Regenerates Catalyst

The catalytic cycle of the CuAAC reaction.
Quantitative Data for CuAAC in Polymer Synthesis

The following table provides an example of the synthesis of a poly(ethylene glycol)-b-polystyrene (PEG-b-PS) block copolymer via CuAAC.

Table 3: Synthesis of PEG-b-PS via CuAAC

ParameterValueReference
Azido-terminated Polystyrene (PS-N_3) M_n ( g/mol )~5,000
Alkyne-terminated Poly(ethylene glycol) (PEG-alkyne) M_n ( g/mol )~2,000
CatalystCu(I) generated in situ from Cu(II)
ReactionPhotoinduced CuAAC
SolventNot specified
TemperatureAmbient
TimeNot specified
Resulting Block Copolymer M_n ( g/mol )~7,000
M_w/M_n (PDI)1.20
Experimental Protocol: Synthesis of a Diblock Copolymer via CuAAC

Materials:

  • Azide-terminated polymer (e.g., Polystyrene-N_3)

  • Alkyne-terminated polymer (e.g., Poly(ethylene glycol)-alkyne)

  • Copper(I) source (e.g., CuI or Cu nanoparticles)

  • Solvent (e.g., THF, DMF)

  • Magnetic stir bar and reaction vessel

Procedure:

  • Dissolution: In a reaction vessel, dissolve the azide-terminated and alkyne-terminated polymers in the chosen solvent.

  • Catalyst Addition: Add the copper(I) catalyst to the reaction mixture. If using copper nanoparticles, they can be added directly. If using a Cu(II) salt with a reducing agent (like sodium ascorbate), the reducing agent is added to generate Cu(I) in situ.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., using microwave irradiation for faster reaction times). Monitor the reaction progress by techniques such as gel permeation chromatography (GPC) to observe the formation of the higher molecular weight block copolymer.

  • Catalyst Removal: After the reaction is complete, remove the copper catalyst. For copper nanoparticles, this can be achieved by centrifugation or filtration. For soluble copper catalysts, passing the polymer solution through a column of neutral alumina is effective.

  • Isolation: Precipitate the block copolymer by adding the solution to a non-solvent (e.g., methanol, hexane). Filter and dry the resulting polymer.

CuAAC_Workflow A Dissolve Azide and Alkyne Polymers B Add Cu(I) Catalyst A->B C React at Room Temp or with Heating B->C D Monitor Reaction by GPC C->D E Remove Copper Catalyst D->E F Precipitate and Isolate Polymer E->F

A generalized experimental workflow for CuAAC polymer conjugation.

Sonogashira Coupling Polymerization

Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, typically CuI. This reaction is particularly useful for the synthesis of conjugated polymers, such as poly(p-phenyleneethynylene)s (PPEs), which have applications in organic electronics.

Mechanism of Sonogashira Coupling

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. In the copper cycle, CuI reacts with the terminal alkyne to form a copper(I)-acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Regenerated Product Product Reductive Elimination->Product Alkyne Alkyne Cu-Acetylide Cu-Acetylide Alkyne->Cu-Acetylide + CuI, Base Cu-Acetylide->Transmetalation

The dual catalytic cycles of Sonogashira coupling.
Quantitative Data for Sonogashira Polymerization

The following table presents data for the synthesis of a poly(p-phenylenebutadiynylene) (PPB) derivative, which involves a Sonogashira-type coupling.

Table 4: Synthesis of a Poly(p-phenylenebutadiynylene) Derivative

ParameterValueReference
Monomer 1Diethynylbenzene derivative
Monomer 2Dihalogenated aromatic linker
Pd CatalystPd[(PPh_3)_2Cl_2]
Cu Co-catalystCuI
Base/SolventNot specified
TemperatureNot specified
M_w ( g/mol )~43,700
M_n ( g/mol )~18,100
M_w/M_n (PDI)2.4
Experimental Protocol: Synthesis of Poly(p-phenyleneethynylene) (PPE)

Materials:

  • Diiodobenzene derivative

  • Diethynylbenzene derivative

  • Palladium catalyst (e.g., Pd(PPh_3)_2Cl_2)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, toluene)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere, add the diiodo- and diethynyl- monomers, the palladium catalyst, and CuI.

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with heating (e.g., 50-80 °C), depending on the reactivity of the monomers. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up: After the polymerization is complete (typically after 24-48 hours), cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a large volume of a non-solvent such as methanol to precipitate the polymer.

  • Purification: Filter the polymer and wash it extensively with methanol and other solvents to remove residual catalyst and unreacted monomers. The polymer can be further purified by re-precipitation.

  • Drying: Dry the polymer under vacuum to a constant weight.

Sonogashira_Workflow A Add Monomers, Pd Catalyst, and CuI to Flask B Add Solvent and Base A->B C React at RT or with Heating B->C D Precipitate Polymer in Non-solvent C->D E Filter and Wash Polymer D->E F Dry Polymer under Vacuum E->F

A generalized experimental workflow for Sonogashira polymerization.

Conclusion

This compound is a versatile and indispensable tool in modern polymer synthesis. Its application in ATRP, CuAAC, and Sonogashira coupling enables the creation of a vast range of well-defined polymers with tailored properties. The protocols and data presented herein provide a foundation for researchers and professionals to utilize these powerful techniques in their own work, from fundamental polymer science to the development of advanced materials for drug delivery and other biomedical applications. Careful control of reaction parameters and purification procedures are paramount to achieving the desired polymer characteristics.

References

Troubleshooting & Optimization

Cuprous Iodide (CuI) Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the purification of cuprous iodide (CuI).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify this compound?

A1: Commercial this compound often contains impurities that can interfere with experimental results, particularly in sensitive applications like organic synthesis and catalysis.[1][2] Common impurities include soluble copper(II) salts, free iodine (I₂), and other metal ions.[1] The presence of these impurities can lead to side reactions, reduced product yields, and inconsistent results.[1] Pure CuI is a white solid, whereas impure samples often appear tan or brownish due to the oxidation of the iodide anion to iodine.[1]

Q2: What are the most common methods for purifying this compound?

A2: The most prevalent and effective methods for purifying CuI are:

  • Recrystallization: This is the most common laboratory-scale method. It involves dissolving the impure CuI in a hot, concentrated solution of potassium iodide (KI) or sodium iodide (NaI) and then precipitating the purified CuI by cooling and diluting the solution with water.[1][3]

  • Sublimation: Vacuum sublimation is a highly effective method for obtaining very pure CuI, as it separates the volatile CuI from non-volatile impurities.

  • Soxhlet Extraction: This method can be used to wash the CuI powder with a suitable solvent to remove soluble impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of CuI can be determined using several analytical techniques:

  • Visual Inspection: Pure CuI is a white to off-white powder. A yellow or brown tint indicates the presence of iodine impurities.[1]

  • UV-Vis Spectroscopy: The concentration of copper ions, and therefore the purity of the CuI, can be determined by forming a colored complex (e.g., with cuprizone) and measuring its absorbance at a specific wavelength.[3]

  • Iodometric Titration: This is a classic wet chemistry method to determine the copper content. The Cu(I) is oxidized to Cu(II), which then reacts with iodide to liberate iodine. The amount of liberated iodine is then titrated with a standard sodium thiosulfate (B1220275) solution.

Troubleshooting Guides

Recrystallization

Issue 1: The this compound does not fully dissolve in the hot KI/NaI solution.

  • Possible Cause: The concentration of the KI/NaI solution is too low, or the solution is not hot enough.

  • Solution:

    • Ensure you are using a saturated or near-saturated solution of KI or NaI.

    • Gently heat the solution while stirring to facilitate dissolution. The dissolution of CuI in KI/NaI is an equilibrium-driven process, and higher temperatures and concentrations favor the formation of the soluble complex ion (e.g., [CuI₂]⁻).[1]

    • Add a small amount of additional solid KI or NaI to the hot solution.

Issue 2: The recrystallized this compound is still colored (yellow or brown).

  • Possible Cause: The presence of free iodine (I₂) impurity.

  • Solution:

    • During the dissolution step in hot KI/NaI solution, add a small amount of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃), dropwise until the color disappears. This will reduce the I₂ to colorless I⁻ ions.[3]

    • Ensure thorough washing of the precipitated CuI with deionized water, followed by ethanol (B145695) and diethyl ether, to remove any residual iodine.[4]

Issue 3: No crystals form upon cooling and dilution.

  • Possible Cause: The solution is too dilute, or the cooling process is too rapid.

  • Solution:

    • If the solution is too dilute, you can try to concentrate it by gentle heating to evaporate some of the water before cooling.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.

    • Add a seed crystal of pure CuI to the solution.

    • Cool the solution slowly in an ice bath.

Issue 4: The yield of purified this compound is very low.

  • Possible Cause:

    • Too much water was added during the precipitation step, leading to some CuI remaining in solution as the complex ion.

    • The precipitate was not allowed to fully form before filtration.

    • Loss of material during transfer and washing steps.

  • Solution:

    • Add water for precipitation slowly and in portions until the precipitation appears complete.

    • Allow the solution to stand in an ice bath for an extended period (e.g., 30-60 minutes) to maximize precipitation.

    • Be meticulous during the filtration and washing steps to minimize mechanical losses.

Sublimation

Issue 1: The this compound does not sublime.

  • Possible Cause:

    • The temperature is too low.

    • The vacuum is not sufficient.

  • Solution:

    • Gradually increase the temperature of the heating mantle or oil bath. CuI has a high melting point (605 °C) and a relatively low vapor pressure, so a high temperature is required for sublimation.[5]

    • Ensure that the vacuum system is properly sealed and can achieve a high vacuum (e.g., <0.1 Torr). For compounds with very low vapor pressure, a high vacuum in the range of 10⁻⁶ mbar may be necessary.[3]

Issue 2: The sublimed this compound is contaminated with the starting material.

  • Possible Cause: The heating was too rapid, causing some of the crude material to "jump" to the cold finger.

  • Solution: Heat the sample slowly and gradually to allow for a controlled sublimation process.

Issue 3: The yield of sublimed this compound is low.

  • Possible Cause:

    • Sublimation was not carried out for a sufficient amount of time.

    • The temperature gradient between the heating surface and the cold finger is not optimal.

  • Solution:

    • Continue the sublimation until all the volatile material has transferred to the cold finger.

    • Ensure the cold finger is kept sufficiently cold throughout the process to efficiently condense the CuI vapor.

Quantitative Data Summary

The following table summarizes typical quantitative data for different purification methods of this compound. It is important to note that yields and final purity can vary significantly depending on the initial purity of the CuI and the specific experimental conditions.

Purification MethodTypical PurityTypical YieldNotes
Recrystallization >98%60-80%Purity is highly dependent on the efficiency of removing iodine. Yield can be optimized by careful control of precipitation.
Vacuum Sublimation >99.9%VariableCapable of achieving very high purity. Yield depends on the efficiency of the sublimation apparatus and the duration of the process.
Soxhlet Extraction >95%>90%Effective for removing soluble impurities. The final purity depends on the nature of the insoluble impurities remaining.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes the purification of crude this compound by recrystallization from a potassium iodide solution.

Materials:

  • Crude this compound (CuI)

  • Potassium iodide (KI)

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃) (optional, if iodine impurity is present)

  • Ethanol

  • Diethyl ether

  • Beakers

  • Heating and stirring plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Prepare a saturated solution of potassium iodide in deionized water by dissolving an excess of KI in hot water with stirring.

    • To this hot solution, gradually add the crude, off-white or brownish this compound with continuous stirring. Continue adding CuI until no more dissolves.

    • If the solution has a yellow or brown tint due to iodine, add a few drops of a dilute sodium thiosulfate solution until the color disappears.

  • Precipitation:

    • Once the crude CuI is dissolved, remove the beaker from the heat.

    • Slowly add deionized water to the hot solution with constant stirring. This will cause the white this compound to precipitate out as the soluble [CuI₂]⁻ complex breaks down.[1]

    • Continue adding water until no more precipitate is formed.

  • Crystallization and Filtration:

    • Place the beaker in an ice bath for at least 30 minutes to ensure complete precipitation.

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing and Drying:

    • Wash the collected CuI precipitate sequentially with deionized water, ethanol, and finally diethyl ether to remove any remaining soluble impurities and to facilitate drying.[4]

    • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 50-60 °C) to avoid any potential decomposition.

  • Storage:

    • Store the pure, white this compound in a tightly sealed, light-protected container to prevent oxidation.

Protocol 2: Purification of this compound by Vacuum Sublimation (General Procedure)

This protocol provides a general guideline for the purification of this compound by vacuum sublimation. Optimal temperature and pressure may need to be determined empirically.

Materials:

  • Crude this compound (CuI)

  • Sublimation apparatus (including a cold finger)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Temperature controller

Procedure:

  • Apparatus Setup:

    • Place the crude this compound at the bottom of the sublimation apparatus.

    • Assemble the apparatus, ensuring that all joints are properly sealed with high-vacuum grease.

    • Connect the apparatus to a high-vacuum pump.

  • Sublimation:

    • Start the vacuum pump and allow the pressure inside the apparatus to reach a high vacuum (e.g., <0.1 Torr).

    • Begin circulating a coolant (e.g., cold water) through the cold finger.

    • Gradually heat the bottom of the apparatus using a heating mantle or oil bath. Based on its high melting point, a temperature in the range of 400-500°C may be required, but it is crucial to start at a lower temperature and increase it slowly while monitoring for sublimation.

    • The this compound will sublime and deposit as pure crystals on the cold finger.

  • Collection:

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

    • Carefully and slowly vent the apparatus to atmospheric pressure.

    • Disassemble the apparatus and scrape the purified this compound crystals from the cold finger.

  • Storage:

    • Store the purified CuI in a desiccator or under an inert atmosphere to prevent moisture absorption and oxidation.

Visualizations

Recrystallization_Workflow Experimental Workflow for CuI Recrystallization cluster_dissolution Dissolution cluster_precipitation Precipitation & Crystallization cluster_separation Separation & Drying A Crude CuI C Dissolve Crude CuI in hot KI solution A->C B Hot Saturated KI Solution B->C D Optional: Add Na2S2O3 to decolorize C->D E Add Deionized Water D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with H2O, EtOH, Et2O G->H I Dry under Vacuum H->I J Pure White CuI I->J Sublimation_Workflow Experimental Workflow for CuI Vacuum Sublimation A Place Crude CuI in Sublimation Apparatus B Assemble Apparatus & Apply High Vacuum A->B C Cool the Cold Finger B->C D Gradually Heat the Apparatus C->D E CuI Sublimes and Deposits on Cold Finger D->E F Cool to Room Temp under Vacuum E->F G Vent and Collect Pure CuI Crystals F->G H Highly Pure CuI G->H Troubleshooting_Recrystallization Troubleshooting Logic for CuI Recrystallization cluster_dissolution Dissolution Issues cluster_color Color Issues cluster_crystallization Crystallization Issues cluster_yield Yield Issues Start Problem Encountered D1 CuI not dissolving C1 Product is colored Cr1 No crystals form Y1 Low Yield D_Sol1 Increase Temperature Add more KI D1->D_Sol1 C_Sol1 Add Na2S2O3 during dissolution Ensure thorough washing C1->C_Sol1 Cr_Sol1 Scratch flask Add seed crystal Concentrate solution Cr1->Cr_Sol1 Y_Sol1 Slow precipitation Allow sufficient cooling time Minimize mechanical loss Y1->Y_Sol1

References

Technical Support Center: Optimizing Cuprous Iodide (CuI) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing cuprous iodide (CuI) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the failure of a CuI-catalyzed reaction?

A common reason for failure is the quality of the this compound itself. Cu(I) salts can oxidize over time to the less active Cu(II) state, especially if not stored under an inert atmosphere.[1][2] It is crucial to use fresh, high-purity CuI or to purify commercially available CuI before use.

Q2: How can I purify my this compound?

A common laboratory method involves dissolving the crude CuI in a hot concentrated solution of potassium iodide (KI) to form the soluble [CuI₂]⁻ complex.[3][4] Upon cooling and dilution with water, purified CuI precipitates out and can be collected by filtration, washed, and dried.[3][4] Another method involves washing with ethanol (B145695) and diethyl ether.[3]

Q3: My reaction is not proceeding to completion. What are the likely causes?

Several factors could lead to an incomplete reaction. Catalyst deactivation over the course of the reaction is a primary suspect.[5] This can be caused by exposure to oxygen, impurities in the starting materials or solvent, or instability of the catalyst complex at the reaction temperature.[2][6] Additionally, the chosen ligand, base, or solvent may be suboptimal for the specific substrates, leading to a stalled reaction.[5]

Q4: I am observing the formation of side products. How can I improve the selectivity of my reaction?

The formation of side products, such as homocoupling of starting materials, is often temperature-dependent.[1] Lowering the reaction temperature may improve selectivity.[1] Screening different ligands is also highly recommended, as the ligand plays a crucial role in stabilizing the copper catalyst and promoting the desired cross-coupling pathway.[1][7] Using stoichiometric amounts of the reactants can also help minimize homocoupling.[1]

Q5: Is a ligand always necessary for CuI-catalyzed reactions?

While ligands are often crucial for stabilizing the Cu(I) catalyst and facilitating the reaction, some CuI-catalyzed reactions can proceed without a ligand.[5][8][9] However, the addition of a suitable ligand can significantly accelerate the reaction rate and improve the yield and selectivity, especially for challenging substrates.[1]

Troubleshooting Guides

Ullmann Coupling Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst (Oxidized CuI)Use fresh, high-purity CuI. Consider purifying the catalyst before use.[1][5]
Inappropriate LigandScreen a variety of ligands (e.g., 1,10-phenanthroline, N-methylglycine, L-proline).[5][10]
Suboptimal BaseScreen different anhydrous bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered.[5]
Unsuitable SolventScreen high-boiling aprotic polar solvents like DMF, Dioxane, or Toluene.[5][10]
Incorrect TemperatureOptimize the reaction temperature. Modern ligand-accelerated protocols often work well between 80-120°C.[5][10]
Reaction Stalls Catalyst DeactivationEnsure the reaction is run under an inert atmosphere (Nitrogen or Argon).[1] Use degassed solvents.
Dehalogenation of Aryl Halide High TemperatureLower the reaction temperature.[1]
Unsuitable SolventScreen different anhydrous, high-boiling aprotic polar solvents.[1]
Slow Reaction KineticsAdd a suitable ligand to accelerate the desired coupling reaction.[1]
Sonogashira Coupling Reactions
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Palladium or Copper CatalystUse fresh catalysts. CuI can degrade over time.[6]
Presence of OxygenDegas the solvent and run the reaction under an inert atmosphere to prevent Glaser homocoupling.[6]
Impure Starting MaterialsPurify the aryl halide and alkyne to remove impurities that could poison the catalyst.[6]
Low Reactivity of Aryl HalideThe reactivity order is I > OTf > Br > Cl. For less reactive halides, higher temperatures or more active catalyst systems may be needed.[6]
Formation of Black Precipitate (Palladium Black) Catalyst DecompositionUse fresh, high-purity reagents and solvents. Some solvents like THF may promote this.[6][11]
Alkyne Homocoupling (Glaser Coupling) Presence of OxygenRigorously exclude oxygen by degassing the solvent and maintaining an inert atmosphere.[6]
High Copper Catalyst LoadingReduce the amount of CuI.[12]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Oxidation of Cu(I) to Cu(II)Add a reducing agent like sodium ascorbate (B8700270) to maintain the active Cu(I) state.[13][14]
Presence of OxygenCap the reaction vessel to minimize oxygen exposure, which can lead to catalyst deactivation and oxidative homocoupling.[13]
Inappropriate LigandWhile often not required, an accelerating ligand can be beneficial, especially for slow reactions.[13]
Slow Reaction Rate Low TemperatureGently heating the reaction can increase the rate, if the substrates are stable.
Unsuitable SolventThe reaction is often accelerated in water.[14]

Experimental Protocols

General Protocol for a CuI-Catalyzed Ullmann C-N Coupling
  • Reagents and Materials:

    • Aryl halide (1.0 mmol)

    • Amine (1.2 mmol)

    • This compound (CuI) (0.05 mmol, 5 mol%)

    • Ligand (e.g., 1,10-phenanthroline) (0.1 mmol, 10 mol%)

    • Base (e.g., K₃PO₄) (2.0 mmol)

    • Anhydrous, degassed solvent (e.g., DMF or Dioxane) (3-5 mL)

    • Oven-dried Schlenk tube or sealed vial

    • Inert gas supply (Nitrogen or Argon)

    • Magnetic stirrer and heating block

  • Reaction Setup:

    • To the oven-dried reaction vessel, add the aryl halide, amine, base, CuI, and ligand under a positive pressure of inert gas.[1]

    • Seal the vessel and evacuate and backfill with the inert gas three times.[1]

    • Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution:

    • Place the sealed vessel in a preheated heating block at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture for the specified time, monitoring progress by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.[1]

    • Wash the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[1][5]

Protocol for Purification of this compound
  • Materials:

    • Crude this compound

    • Potassium Iodide (KI)

    • Deionized water

    • Ethanol

    • Diethyl ether

  • Procedure:

    • Dissolve the crude CuI in a hot (around 70°C) concentrated solution of KI in deionized water with constant stirring.[3]

    • Once dissolved, cool the solution.

    • Slowly add deionized water to the cooled solution to precipitate the purified CuI.[4]

    • Collect the white precipitate by suction filtration.

    • Wash the precipitate sequentially with deionized water, ethanol, and diethyl ether.[3]

    • Dry the purified CuI under vacuum.

Data Presentation

Table 1: Effect of Solvent on Ullmann Coupling Yield

SolventYield (%)
DMF26
DMA34
DMSO78
Reaction conditions: 10 mol% CuI, 100°C, 30 min, microwave irradiation. Data adapted from a specific intramolecular Ullmann coupling.[10]

Table 2: Effect of Base and Solvent on a Model Copper-Mediated Cyclization

| Base | Solvent | Yield (%) | | :--- | :--- | | Cs₂CO₃ | Dioxane | 85 | | K₃PO₄ | Dioxane | 72 | | KMB | Dioxane | 92 | | Cs₂CO₃ | Toluene | 65 | | KMB | Toluene | 78 | Catalyst: CuI. KMB = Potassium tert-amylate. Data is illustrative for a specific reaction.[2]

Visualizations

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Check Catalyst Quality (Fresh, Pure CuI?) Start->Check_Catalyst Primary Check Check_Inert Ensure Inert Atmosphere (Degassed Solvent, N2/Ar Purge?) Check_Catalyst->Check_Inert If Catalyst is Good Screen_Ligand Screen Ligands Check_Inert->Screen_Ligand If Conditions are Inert Screen_Base Screen Bases Screen_Ligand->Screen_Base Iterate Screen_Solvent Screen Solvents Screen_Base->Screen_Solvent Iterate Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Iterate Success Reaction Optimized Optimize_Temp->Success If Yield Improves

Caption: A step-by-step workflow for troubleshooting low-yielding reactions.

Reaction_Optimization_Cycle Setup Initial Reaction Setup Analysis Analyze Results (Yield, Purity) Setup->Analysis Identify Identify Key Parameter to Vary Analysis->Identify Optimized Optimized Conditions Analysis->Optimized If Target Yield Reached Modify Modify One Variable (e.g., Ligand, Temp) Identify->Modify Repeat Repeat Experiment Modify->Repeat Repeat->Analysis Iterative Cycle

Caption: Iterative cycle for systematic reaction optimization.

References

Technical Support Center: Overcoming Solubility Issues of Cuprous Iodide (CuI) in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the solubility of cuprous iodide (CuI) in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common organic solvents?

A1: this compound (CuI) is an inorganic salt with a polymeric crystal structure, which results in very low solubility in water (0.000042 g/100 mL) and most common organic solvents such as acetone (B3395972) and THF.[1][2][3] Its dissolution typically requires the use of coordinating solvents or the addition of ligands that can break down the polymeric structure and form soluble copper(I) complexes.

Q2: What are the most effective solvents and ligands for dissolving CuI?

A2: The solubility of CuI can be significantly enhanced in the presence of certain solvents and ligands:

  • Coordinating Solvents: Acetonitrile (B52724) is a good solvent for CuI, forming soluble complexes.[1][2] Dimethyl sulfoxide (B87167) (DMSO) and pyridine (B92270) also show some ability to dissolve CuI.[1]

  • Ligands:

    • Diamines: 1,2- and 1,3-diamines are highly effective ligands for solubilizing CuI, particularly in solvents like dioxane and toluene (B28343) for use in reactions like the Ullmann coupling.[2]

    • Phosphines: Phosphine ligands are commonly used in palladium-catalyzed cross-coupling reactions where CuI is a co-catalyst, such as the Sonogashira coupling.[4]

    • Thiourea and its derivatives: These can be used to dissolve CuI in solvents like acetone or chloroform.[2]

    • Iodide Sources: CuI dissolves in aqueous solutions of potassium iodide (KI) or sodium iodide (NaI) by forming the linear [CuI₂]⁻ anion.[5] A stable adduct of CuI with tetrabutylammonium (B224687) iodide (Bu₄NI) has been identified as a soluble catalyst source in organic solvents.[6]

    • Ammonia (B1221849): CuI is soluble in ammonia solutions.[5]

Q3: Can I use CuI directly as a slurry if it doesn't fully dissolve?

A3: In many reactions, such as the Ullmann or Sonogashira couplings, CuI is often used in catalytic amounts and may not need to be fully dissolved to be effective.[3] The active catalytic species can be generated in situ from the suspended solid. However, in some cases, insolubility can lead to reproducibility issues and slower reaction rates. For sensitive or high-yield demanding reactions, ensuring the catalyst is in a homogeneous phase is often preferable.

Q4: My reaction mixture turns black when using CuI. What does this indicate?

A4: A black precipitate in a Sonogashira reaction often indicates the decomposition of the palladium catalyst to form palladium black.[7] In Ullmann reactions, a black or dark precipitate could be due to the formation of copper oxides if oxygen is present, or decomposition of the catalyst.[8] It is crucial to maintain an inert atmosphere for these reactions.

Q5: Are there any air-stable, soluble alternatives to using CuI directly?

A5: Yes, pre-forming stable and soluble copper(I) complexes can be advantageous. For instance, a stable adduct of CuI with Bu₄NI is soluble in organic solvents and serves as an effective catalyst for C-N and C-O couplings.[6] Additionally, using diamine ligands can generate more robust and soluble catalytic species.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to the poor solubility of this compound in reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: CuI may be old or oxidized. 2. Poor Solubility of CuI: The active copper species is not being formed in sufficient concentration.1. Use fresh, high-purity CuI. Consider purifying commercial CuI by dissolving it in a concentrated KI solution and reprecipitating with water.[9] 2. Add a suitable ligand (e.g., a diamine like N,N'-dimethylethylenediamine for Ullmann coupling) to solubilize the CuI.[10] 3. Switch to a more coordinating solvent like acetonitrile or DMF if compatible with your reaction.
Reaction Stalls Before Completion 1. Catalyst Precipitation: The initially formed soluble copper complex may precipitate out of solution over time. 2. Ligand Decomposition: The solubilizing ligand may not be stable under the reaction conditions.1. Increase the ligand-to-copper ratio to maintain the copper complex in solution. 2. Screen different ligands to find one that forms a more stable and soluble complex under your reaction conditions. 3. Consider a slow addition of the CuI/ligand solution to the reaction mixture.
Inconsistent Reaction Rates or Yields Heterogeneous Nature of the Catalyst: Undissolved CuI leads to a non-uniform concentration of the active catalyst.1. Prepare a stock solution of a soluble CuI complex and add it to the reaction for better reproducibility. 2. Ensure vigorous stirring to maintain a fine suspension if using CuI as a solid.
Excessive Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions High Concentration of Soluble Copper(I): While solubility is desired, an excess of active copper can promote the undesired homocoupling of the terminal alkyne.1. Reduce the amount of CuI used to the minimum effective concentration.[7] 2. Add the terminal alkyne slowly to the reaction mixture to keep its concentration low.[7] 3. Ensure the reaction is performed under strictly anaerobic conditions, as oxygen promotes Glaser coupling.[7] 4. Consider a copper-free Sonogashira protocol if homocoupling remains a significant issue.[7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventTemperature (°C)Solubility (g / 100 g of solvent)Citation(s)
Water250.000042[2]
Acetonitrile183.52[1]
Dimethyl Sulfoxide (DMSO)300.9[1]
Pyridine251.74[1]
Acetone-Insoluble[1]
Table 2: Ligands for Enhancing this compound Solubility
Ligand ClassExample Ligand(s)Effective SolventsTypical ApplicationsCitation(s)
DiaminesN,N'-Dimethylethylenediamine, trans-N,N'-Dimethylcyclohexane-1,2-diamineDioxane, Toluene, DMFUllmann Coupling[10][11]
PhosphinesTriphenylphosphine (PPh₃)THF, DMF, AminesSonogashira Coupling[4][12]
Iodide SaltsPotassium Iodide (KI), Tetrabutylammonium Iodide (Bu₄NI)Water, Organic SolventsCatalyst Purification, General Catalysis[5][6]
Sulfur-based LigandsThioureaAcetone, ChloroformFormation of Cu(I) Complexes[2]
Amino AcidsL-proline, MethionineDeep Eutectic Solvents, DMSOUllmann and Sonogashira Couplings[10][13]

Experimental Protocols

Protocol 1: Preparation of a Soluble CuI/Diamine Stock Solution for Ullmann Coupling

This protocol describes the preparation of a 0.1 M stock solution of a soluble CuI-diamine complex.

Materials:

  • This compound (CuI), fresh, high purity (190.45 g/mol )

  • N,N'-Dimethylethylenediamine (DMEDA), anhydrous (88.15 g/mol )

  • Dioxane, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add CuI (190.5 mg, 1.0 mmol).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane (8.0 mL) via a syringe.

  • While stirring, add N,N'-dimethylethylenediamine (218 µL, 2.0 mmol, 2.0 equivalents) via a syringe.

  • Stir the mixture at room temperature. The suspension should become a clear, homogeneous solution within 10-15 minutes.

  • Add additional anhydrous dioxane to bring the total volume to 10.0 mL to obtain a 0.1 M stock solution of the CuI-DMEDA complex.

  • This stock solution can be used for setting up Ullmann coupling reactions, ensuring a reproducible concentration of the active catalyst.

Protocol 2: General Procedure for a Sonogashira Coupling with In Situ Solubilization of CuI

Materials:

  • Aryl halide (e.g., Iodobenzene)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • This compound (CuI)

  • Amine base (e.g., Triethylamine), anhydrous and degassed

  • Solvent (e.g., THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., 1-5 mol%), and CuI (e.g., 2-10 mol%).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent (e.g., 5 mL) and the anhydrous, degassed amine base (e.g., 2-3 equivalents).

  • Stir the mixture at room temperature. The CuI may not fully dissolve initially.

  • Add the terminal alkyne (1.1-1.2 equivalents) via syringe. Upon addition of the alkyne, the CuI will react to form a soluble copper acetylide species, which is the active co-catalyst, and the solution should become homogeneous.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_process Solubilization Process cluster_application Reaction Application CuI Insoluble CuI Mix Mix under Inert Atmosphere CuI->Mix Ligand Solubilizing Ligand (e.g., Diamine) Ligand->Mix Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Mix Stir Stir at Room Temp Mix->Stir Solution Homogeneous Soluble Cu(I) Complex Solution Stir->Solution Reaction Add to Reaction Mixture (e.g., Ullmann Coupling) Solution->Reaction

Caption: Workflow for preparing a soluble Cu(I) complex.

troubleshooting_logic Start Reaction Failure/ Low Yield with CuI Check_Reagents Check Reagent Quality (Fresh CuI, Dry Solvents) Start->Check_Reagents Solubility_Issue Is CuI Solubility the Likely Issue? Check_Reagents->Solubility_Issue Add_Ligand Add Solubilizing Ligand (e.g., Diamine, Phosphine) Solubility_Issue->Add_Ligand Yes Change_Solvent Switch to Coordinating Solvent (e.g., MeCN, DMF) Solubility_Issue->Change_Solvent Yes Optimize_Conditions Optimize Ligand/Cu Ratio & Temperature Solubility_Issue->Optimize_Conditions No Add_Ligand->Optimize_Conditions Change_Solvent->Optimize_Conditions Success Improved Reaction Performance Optimize_Conditions->Success

Caption: Troubleshooting logic for CuI solubility issues.

References

Technical Support Center: Optimizing CuI Hole Transport Layers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with Copper(I) Iodide (CuI) as a hole transport layer (HTL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the performance of your CuI HTLs in perovskite solar cells and other optoelectronic devices.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you might encounter during your experiments with CuI HTLs.

Issue 1: Low Electrical Conductivity in CuI Film

Question: My CuI film exhibits low electrical conductivity. What are the possible causes and how can I improve it?

Answer:

Low conductivity in CuI films is a common issue that can stem from several factors, including insufficient carrier concentration, low hole mobility, and the presence of impurities. Here are several strategies to enhance the conductivity of your CuI films:

  • Iodine Doping: Introducing a small amount of iodine (I₂) into the CuI precursor solution can compensate for iodine loss that may occur during film processing. This improves the stoichiometry of the CuI film and can significantly increase electrical conductivity.

  • Annealing Optimization: The annealing temperature plays a crucial role in the crystallinity and electrical properties of the CuI film. An optimal annealing temperature can improve the material's internal structure, reducing deep space traps and thereby increasing conductivity. However, excessively high temperatures can lead to the degradation of the film or the underlying perovskite layer. Experiment with a range of annealing temperatures (e.g., 80-150 °C) to find the optimal condition for your specific device architecture.[1]

  • Atmosphere Control during Annealing: Annealing in an air atmosphere can sometimes lead to higher carrier concentrations and lower resistivity compared to annealing in an inert atmosphere like Argon. This is likely due to the incorporation of oxygen, which can act as a p-dopant.[2]

  • Chelating Agents: The addition of a chelating agent, such as tetramethylethylenediamine (TMEDA), to the CuI precursor solution can help form a stable halogen dimer, which can improve the conductivity of the resulting film.[1]

Issue 2: Poor Film Morphology (Pinholes and Roughness)

Question: My CuI film has a rough surface and contains pinholes. How can I achieve a smooth and uniform film?

Answer:

A non-uniform CuI film with pinholes can lead to short-circuiting and device failure. Achieving a high-quality film is critical for device performance. Consider the following solutions:

  • Double-Layer HTL: A common and effective strategy is to use a double-layer HTL, such as CuI combined with Spiro-OMeTAD. In this architecture, the CuI layer can fill pinholes in the subsequent Spiro-OMeTAD layer and also protect the underlying perovskite from potential damage by solvents used for the top layer.[3][4]

  • Nanoparticle Inks: Using CuI nanoparticles (NPs) for the precursor solution can lead to more uniform surface coverage and reduced surface roughness compared to bulk CuI solutions. This is because the NPs can pack more densely and form a smoother film upon solvent evaporation.

  • Deposition Technique: The choice of deposition technique significantly impacts film quality.

    • Spin-coating: While widely used, it can sometimes result in pinholes. Optimizing the spin speed and duration is crucial.

    • Spray-coating: This technique can be suitable for large-area deposition and can produce uniform films, though it requires careful control of the spray parameters.

    • Thermal Evaporation: This method offers excellent control over film thickness and can produce smooth, high-purity films.

  • Solvent Selection: The choice of solvent for the CuI precursor solution can affect the crystallization and morphology of the film. Acetonitrile (B52724) is a commonly used solvent.

Issue 3: Device Instability and Degradation

Question: My device with a CuI HTL shows poor stability and degrades quickly when exposed to air. What measures can I take to improve stability?

Answer:

CuI is known to be sensitive to moisture and oxygen, which can lead to degradation of the film and the overall device. Here are some strategies to enhance stability:

  • Encapsulation: Encapsulating the device is a critical step to protect the CuI HTL and the perovskite layer from environmental factors.

  • Inorganic Buffer Layer: The use of an inorganic material like CuI in a double-layer HTL structure can act as a barrier, preventing the ingress of air and moisture into the perovskite layer.

  • Interface Engineering: Modifying the interface between the perovskite and the CuI HTL can improve charge extraction and reduce recombination, which in turn can enhance device stability. This can be achieved by introducing a thin interfacial layer.

  • Atmosphere Control during Fabrication: Fabricating the device in a controlled, inert atmosphere (e.g., a nitrogen-filled glovebox) can minimize exposure to moisture and oxygen during the fabrication process, leading to improved initial performance and stability.

Quantitative Data

The following tables summarize key performance metrics of CuI HTLs under various experimental conditions.

Table 1: Impact of Annealing Temperature on CuI Film Properties

Annealing Temperature (°C)Resistivity (Ω·cm)Conductivity (S/cm²)Reference
Room Temperature6.2-
804.7165

Table 2: Performance of Perovskite Solar Cells with Different CuI HTL Configurations

HTL ConfigurationV_OC (V)J_SC (mA/cm²)FF (%)PCE (%)Reference
Single Spiro-OMeTAD1.0520.0571.9915.16
CuI/Spiro-OMeTAD Double Layer1.10--17.44
Transfer-Printed CuI0.76419.045.46.6
Transfer-Printed CuI (Optimized)-19.353.88.3

Experimental Protocols

Below are detailed methodologies for key experiments involving CuI HTLs.

Protocol 1: Spin-Coating Deposition of CuI HTL
  • Solution Preparation: Prepare a 0.1 M CuI solution by dissolving CuI powder (≥99.5%) in a solvent mixture of chlorobenzene (B131634) and acetonitrile with a volume ratio of 40:20. Add 4-tert-butylpyridine (B128874) to the solution.

  • Deposition:

    • Dispense the CuI solution onto the substrate (e.g., perovskite layer).

    • Spin-coat at 2000 rpm for 35 seconds.

  • Annealing: Anneal the substrate at a predetermined optimal temperature (e.g., 80-130 °C) for a specified duration (e.g., 10-20 minutes) in a controlled atmosphere (air or inert gas).

Protocol 2: Fabrication of a CuI/Spiro-OMeTAD Double-Layer HTL
  • CuI Deposition:

    • Prepare the CuI solution as described in Protocol 1.

    • Spin-coat the CuI solution onto the perovskite film at 4000 rpm for 30 seconds.

    • Anneal the CuI layer at 130 °C for 20 minutes and allow it to cool.

  • Spiro-OMeTAD Deposition:

    • Prepare a Spiro-OMeTAD solution.

    • Spin-coat the Spiro-OMeTAD solution onto the CuI layer at 4000 rpm for 30 seconds.

    • Allow the film to dry in a desiccator for at least 12 hours.

Protocol 3: Thermal Evaporation of CuI HTL
  • Substrate Preparation: Ensure the substrate is clean and placed in a thermal evaporation chamber.

  • Evaporation:

    • Place high-purity CuI powder in a suitable evaporation source (e.g., a tantalum boat).

    • Evacuate the chamber to a high vacuum (e.g., <6.7 x 10⁻⁴ Pa).

    • Heat the source to sublimate the CuI, depositing a thin film onto the substrate. The deposition rate and final thickness can be monitored using a quartz crystal microbalance.

  • Post-Deposition Annealing (Optional): The film may be annealed in-situ or ex-situ to improve its properties.

Visualizations

Logical Relationships and Workflows

TroubleshootingWorkflow cluster_issue Identified Issue cluster_cause Potential Cause cluster_solution Recommended Solution LowConductivity Low Conductivity Cause_Conductivity Impurity / Stoichiometry Issues LowConductivity->Cause_Conductivity PoorMorphology Poor Morphology Cause_Morphology Deposition Problem PoorMorphology->Cause_Morphology Instability Instability Cause_Instability Environmental Exposure Instability->Cause_Instability Solution_Doping Iodine Doping Cause_Conductivity->Solution_Doping Solution_Annealing Optimize Annealing Cause_Conductivity->Solution_Annealing Solution_Deposition Refine Deposition Technique Cause_Morphology->Solution_Deposition Solution_DoubleLayer Use Double-Layer HTL Cause_Morphology->Solution_DoubleLayer Solution_Encapsulation Encapsulate Device Cause_Instability->Solution_Encapsulation Solution_Interface Interface Engineering Cause_Instability->Solution_Interface

Caption: Troubleshooting workflow for common CuI HTL issues.

ExperimentalWorkflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Prep Substrate Cleaning & Precursor Solution Prep Deposition CuI Film Deposition (Spin-coating, etc.) Prep->Deposition Annealing Post-Deposition Annealing Deposition->Annealing Morphology Morphological Analysis (SEM, AFM) Annealing->Morphology Electrical Electrical Testing (Hall Effect) Annealing->Electrical Device Device Performance (J-V Curve) Electrical->Device

Caption: General experimental workflow for CuI HTL fabrication.

Signaling Pathways

ChargeTransport Perovskite Perovskite (Absorber Layer) CuI CuI (Hole Transport Layer) Perovskite->CuI Hole Extraction Anode Anode (e.g., Gold) CuI->Anode Hole Collection

References

Technical Support Center: Recovery of Cuprous Iodide from Waste Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recovery of cuprous iodide (CuI) from waste materials. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues encountered during laboratory experiments.

Troubleshooting Guides

This section addresses common problems that may arise during the recovery of this compound from waste streams.

Issue Possible Cause(s) Recommended Solution(s)
Recovered this compound is not white, but appears tan, brown, or purplish. Presence of elemental iodine (I₂) as an impurity.[1]Wash the precipitate with a cold, dilute solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). This will reduce the iodine to soluble iodide ions.[1] Repeat the washing until the solid becomes off-white or white.
Oxidation of this compound to cupric compounds.Ensure the reaction and washing steps are performed without excessive exposure to air. Consider using deaerated solvents.
Low yield of precipitated this compound. Incomplete precipitation due to the solubility of CuI in the reaction medium.Cool the reaction mixture in an ice bath to decrease the solubility of this compound. If applicable, add a co-solvent in which CuI is less soluble to promote further precipitation.
Incorrect pH of the solution.The pH can significantly impact the formation and stability of this compound. For precipitation methods involving the reduction of Cu(II), a pH range of 5 to 7 is often optimal to prevent the formation of cuprous hydroxide (B78521) at higher pH and decomposition of sulfite (B76179) (if used as a reducing agent) at lower pH.
The precipitate is difficult to filter or forms a colloidal suspension. The formation of very fine particles.Try reducing the concentration of the reactants or slowing the rate of addition of the precipitating agent. Allowing the mixture to age, sometimes with gentle heating, can encourage crystal growth and improve filterability.
The final product contains dark-colored impurities. Co-precipitation of other metal oxides or sulfides.If the waste material contains other metals, a purification step is necessary. The ammonia (B1221849) complexation method is effective in separating copper from many other metals.
Incomplete removal of organic materials from the waste.Thoroughly wash the initial waste material with an appropriate solvent (e.g., water for water-soluble organics) before proceeding with the recovery process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for recovering this compound from waste materials?

A1: The two primary methods for recovering this compound from waste materials are direct precipitation and the ammonia complexation and reduction method. Direct precipitation involves the reaction of a soluble copper(II) salt with an iodide salt, often in the presence of a reducing agent to prevent the formation of elemental iodine. The ammonia complexation and reduction method involves dissolving copper and iodide species from the waste in an ammonia solution to form a soluble copper-ammonia complex, followed by pH adjustment and reduction to precipitate this compound.[2]

Q2: Why is a reducing agent, such as sodium thiosulfate or sodium sulfite, often used in the recovery process?

A2: When a copper(II) salt reacts with an iodide salt, the intermediate copper(II) iodide (CuI₂) is unstable and readily decomposes to form this compound (CuI) and elemental iodine (I₂).[1] The elemental iodine is an impurity that discolors the final product. A reducing agent is added to reduce the in-situ generated iodine back to iodide ions, thus preventing its inclusion in the final product and improving the purity of the recovered this compound.[3]

Q3: My recovered this compound darkens over time when exposed to air and light. How can I prevent this?

A3: this compound is sensitive to light and air, and can slowly decompose or oxidize, leading to the formation of elemental iodine and a resulting discoloration. To prevent this, store the purified this compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q4: Can I purify crude this compound?

A4: Yes, crude this compound can be purified. A common method is to dissolve the impure solid in a concentrated solution of potassium iodide (KI) to form the soluble complex ion [CuI₂]⁻. The solution can then be filtered to remove insoluble impurities, and upon dilution of the filtrate with water, pure this compound will reprecipitate.

Q5: What are some common sources of this compound-containing waste in a research or industrial setting?

A5: this compound is used as a catalyst in various organic reactions, such as Sonogashira coupling, and in the synthesis of certain pharmaceuticals. Waste streams from these processes, including reaction mixtures, filtration residues, and cleaning solvents, can contain significant amounts of this compound. It can also be present in waste from the production of polymers and in certain analytical procedures.

Data Presentation

The following table summarizes quantitative data for the Ammonia Complexation and Reduction method for recovering this compound from a diatomaceous earth waste containing silica, sodium iodide, this compound, cupric oxide, cuprous oxide, and sodium sulfite.

Parameter Value Notes
Recovery Rate > 99%Based on the total iodine content in the waste material and the amount of recovered this compound.
Purity of Recovered CuI > 99%The purity of the final this compound product after washing and drying.
Initial Iodine Content in Waste 9.6%The percentage by weight of iodine in the starting waste material.
Initial Copper Content in Waste 14.4%The percentage by weight of copper in the starting waste material.
Reaction Temperature Room TemperatureAll steps of this recovery process can be carried out at ambient temperature.
Key Reagents Ammonia water, Sulfuric acid, Sodium sulfite, Sodium iodideThese are the primary chemical inputs for the recovery process.

Experimental Protocols

Method 1: Ammonia Complexation and Reduction

This protocol is adapted from a patented method for recovering high-purity this compound from industrial waste. This method is particularly effective for waste containing silica, as it avoids the use of strong alkalis that can react with it.

1. Pre-treatment of Waste Material:

  • Thoroughly wash the waste material with water (approximately 2 times the volume of the waste) to remove water-soluble organic substances like DMSO.

  • Filter the mixture to separate the solid waste from the wash water.

2. Complexation and Dissolution:

  • Transfer the filtered solid waste to a reaction vessel.

  • Add ammonia water and stir the mixture thoroughly. Air is pumped into the system during this step. This process dissolves the copper and iodide species into the liquid phase as a copper-ammonia complex.

3. Filtration and Separation of Impurities:

  • Filter the solution from the previous step to remove insoluble impurities.

  • Wash the filter cake with a small amount of ammonia water and combine the filtrate with the previously collected filtrate.

4. pH Adjustment and Reduction:

  • Adjust the pH of the combined filtrate to a range of 0-2 using sulfuric acid.

  • Add a solution of sodium sulfite to the acidified filtrate until the redox potential of the system is below 250 mV.

5. Precipitation of this compound:

  • Slowly add a sodium iodide solution to the system with continuous stirring. The addition is continued until the solution becomes colorless, indicating the complete precipitation of this compound.

6. Isolation and Drying of the Product:

  • Filter the solution to collect the precipitated this compound.

  • Wash the filter cake with water to remove any remaining soluble salts.

  • Dry the collected solid to obtain the final this compound product.

Mandatory Visualizations

experimental_workflow start Start: Waste Material pretreatment Step 1: Pre-treatment (Washing with Water) start->pretreatment complexation Step 2: Complexation (Ammonia Water & Air) pretreatment->complexation filtration1 Step 3: Filtration (Removal of Insolubles) complexation->filtration1 ph_adjustment Step 4: pH Adjustment & Reduction (H₂SO₄ & Na₂SO₃) filtration1->ph_adjustment precipitation Step 5: Precipitation (Addition of NaI) ph_adjustment->precipitation filtration2 Step 6: Isolation (Filtration & Washing) precipitation->filtration2 end End: Pure this compound filtration2->end

Caption: Experimental workflow for the recovery of this compound via the ammonia complexation and reduction method.

logical_relationships cluster_inputs Inputs cluster_process Process Steps cluster_outputs Outputs waste CuI-containing Waste dissolution Dissolution & Complexation waste->dissolution ammonia Ammonia Water ammonia->dissolution acid Sulfuric Acid precipitation Precipitation acid->precipitation reducer Sodium Sulfite reducer->precipitation iodide Sodium Iodide iodide->precipitation separation Separation of Impurities dissolution->separation separation->precipitation waste_stream Treated Waste Stream separation->waste_stream product Pure this compound precipitation->product precipitation->waste_stream

Caption: Logical relationships between inputs, processes, and outputs in this compound recovery.

References

Validation & Comparative

Validating the Purity of Synthesized Cuprous Iodide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the accuracy and reproducibility of experimental results. Cuprous iodide (CuI), a widely used catalyst and reagent in organic synthesis, is no exception. Its purity can significantly impact reaction kinetics, yields, and the formation of byproducts. This guide provides a comprehensive overview of methods to validate the purity of synthesized this compound and compares its performance with common alternatives in key chemical transformations.

Methods for Purity Validation

Several analytical techniques can be employed to ascertain the purity of synthesized CuI. The choice of method often depends on the expected impurities and the desired level of accuracy. Common impurities in CuI synthesized from copper(II) salts and iodide sources can include unreacted starting materials, copper(II) species, free iodine (I₂), and copper oxides.

1. Powder X-ray Diffraction (PXRD)

PXRD is a powerful, non-destructive technique for identifying the crystalline phases present in a solid sample. By comparing the diffraction pattern of the synthesized CuI with a standard reference pattern (e.g., from the JCPDS database, card no. 82-2111), one can confirm the desired crystal structure (typically the γ-phase at room temperature) and detect the presence of crystalline impurities.[1] Sharp, well-defined peaks corresponding to the known CuI structure indicate high crystallinity and purity.[1][2]

2. UV-vis Spectrophotometry

This method offers a quantitative assessment of copper content. The synthesized CuI is dissolved and converted into a colored complex, typically with cuprizone (B1210641), which has a characteristic absorbance maximum at 600 nm.[3] The concentration of copper, and thus the purity of the CuI, can be determined by comparing the absorbance of the sample solution to a calibration curve prepared from standard copper solutions.[3][4]

3. Elemental Analysis: Titration Methods

Classical titration methods provide a reliable means of quantifying the copper and iodide content in the synthesized product.

  • Iodometric Titration for Copper Content: This method involves dissolving the CuI sample, oxidizing the Cu(I) to Cu(II), and then reacting the Cu(II) with excess potassium iodide (KI). The liberated iodine (I₂) is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.[5]

Performance Comparison in Catalytic Applications

This compound is a versatile catalyst, particularly in cross-coupling reactions. Its performance is often benchmarked against other copper sources and, in some cases, catalyst systems that obviate the need for copper altogether.

1. Ullmann C-N Cross-Coupling Reaction

The Ullmann reaction is a fundamental method for forming carbon-nitrogen bonds. While CuI is a common catalyst, its performance can be compared with other copper salts, often in the presence of a ligand.

Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)
CuI / L-prolineIodobenzeneAnilineK₂CO₃DMSO902485
CuI / N-methylglycineIodobenzenePiperidineK₃PO₄DMSORT24>98[6]
CuCl / LigandAryl HalidesN-heterocycles/AlkylaminesCs₂CO₃DMF11012-24Moderate to high[4]
CuO nanoparticles IodobenzeneVarious aminesK₃PO₄DMF1101285-95[7]

2. Sonogashira Cross-Coupling Reaction

The Sonogashira coupling of aryl halides with terminal alkynes is a cornerstone of C-C bond formation, traditionally employing a palladium catalyst with a copper(I) co-catalyst, frequently CuI.

Copper Co-catalystAryl HalideAlkynePd CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
CuI (4 mol%)IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2 mol%)Et₃NN/ARTN/AHigh[3]
CuBr / rac-BINOLAryl HalidesTerminal AlkynesN/AN/AN/AN/AModerate to good[8]
CuCl (ligand-free)Aryl HalidesTerminal AlkynesN/AN/AN/ARTN/A80-99[8]
None (Copper-Free) Aryl BromidePhenylacetylenePd(OAc)₂ / LigandCs₂CO₃Dioxane802495

3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

CuAAC is a highly efficient and widely used reaction for forming 1,2,3-triazoles. The choice of the copper(I) source can influence reaction rates and efficiency.

Copper SourceCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
CuI 1Room Temp.1 - 12>95[9]
CuSO₄ / Sodium Ascorbate 1 - 5Room Temp.1 - 24>95[9]
CuBr N/ADMFN/A2440-75[10]
Copper Nanoparticles N/AWaterN/AN/AHigh[5]

Experimental Protocols

Powder X-ray Diffraction (PXRD) Protocol

  • Sample Preparation: A small amount of the finely ground, dry this compound powder is evenly spread onto a sample holder.

  • Instrument Setup: The sample is placed in a powder X-ray diffractometer. The instrument is typically configured with Cu Kα radiation (λ = 1.5406 Å).[11]

  • Data Collection: A diffraction pattern is collected over a 2θ range appropriate for CuI, typically from 20° to 80°, with a suitable step size and scan speed.

  • Data Analysis: The experimental diffraction pattern is compared to a reference pattern for pure γ-CuI (JCPDS card no. 82-2111).[1] The presence of peaks that do not correspond to the reference pattern indicates impurities. For a more quantitative analysis, a LeBail fit can be performed to determine the phase purity.[12]

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind CuI Sample Mount Mount on Holder Grind->Mount Load Load into Diffractometer Mount->Load Configure Set Parameters (Cu Kα, 2θ range) Load->Configure Scan Collect Diffraction Pattern Configure->Scan Compare Compare to Reference Pattern Scan->Compare Identify Identify Impurity Peaks Compare->Identify Quantify LeBail Fit (Optional) Compare->Quantify

PXRD Workflow for CuI Purity

UV-vis Spectrophotometry Protocol for Purity Analysis

  • Preparation of Standard Solutions: A series of standard copper solutions of known concentrations are prepared from a stock solution of CuSO₄·5H₂O.[3]

  • Complexation of Standards: To each standard, an ammonium (B1175870) citrate (B86180) solution and aqueous ammonia (B1221849) are added to adjust the pH to 8-9, followed by the addition of a cuprizone solution to form a colored complex.[3]

  • Calibration Curve: The absorbance of each standard solution is measured at 600 nm, and a calibration curve of absorbance versus copper concentration is plotted.[3]

  • Sample Preparation: A precisely weighed sample of the synthesized CuI is dissolved in aqueous ammonia and diluted to a known volume.[4]

  • Sample Analysis: An aliquot of the sample solution is treated with ammonium citrate and cuprizone in the same manner as the standards, and its absorbance at 600 nm is measured.[3]

  • Purity Calculation: The copper concentration in the sample is determined from the calibration curve. The purity of the CuI is then calculated based on the initial mass of the sample.

UV_Vis_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Purity Calculation PrepStandards Prepare Cu Standards ComplexStandards Form Cuprizone Complex PrepStandards->ComplexStandards MeasureStandards Measure Absorbance @ 600nm ComplexStandards->MeasureStandards PlotCurve Plot Calibration Curve MeasureStandards->PlotCurve DetermineConc Determine [Cu] from Curve PlotCurve->DetermineConc WeighSample Weigh CuI Sample DissolveSample Dissolve in Ammonia WeighSample->DissolveSample ComplexSample Form Cuprizone Complex DissolveSample->ComplexSample MeasureSample Measure Absorbance @ 600nm ComplexSample->MeasureSample MeasureSample->DetermineConc CalcPurity Calculate % Purity of CuI DetermineConc->CalcPurity Titration_Workflow start Weigh CuI Sample dissolve Dissolve in HNO₃/H₂SO₄ start->dissolve precipitate Precipitate Cu with Al dissolve->precipitate redissolve Redissolve Cu in HNO₃ precipitate->redissolve add_ki Add Acetic Acid & Excess KI redissolve->add_ki titrate Titrate with Na₂S₂O₃ add_ki->titrate endpoint Add Starch Indicator near Endpoint titrate->endpoint calculate Calculate % Copper titrate->calculate endpoint->titrate

References

A Comparative Analysis of Cuprous Iodide and Other Copper(I) Salts in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, copper(I) catalysts have emerged as a cost-effective and versatile alternative to more expensive precious metals for a variety of cross-coupling reactions. Among the available copper(I) salts, cuprous iodide (CuI) is frequently employed. This guide provides an objective, data-driven comparison of the catalytic performance of this compound against other common copper(I) salts, namely cuprous chloride (CuCl), cuprous bromide (CuBr), and copper(I) trifluoromethanesulfonate (B1224126) (CuOTf). The following sections present quantitative data from key catalytic reactions, detailed experimental protocols for catalyst comparison, and visualizations to illustrate experimental workflows and selection logic.

Data Presentation: Performance in Key Catalytic Reactions

The efficacy of a copper(I) catalyst is highly dependent on the specific reaction, substrates, ligands, and reaction conditions. Below, we summarize the performance of this compound in comparison to other copper(I) salts in three widely utilized catalytic transformations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira coupling, and the Ullmann C-N coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, a cornerstone of "click chemistry," demonstrates a notable sensitivity to the choice of copper(I) salt. The data below, from a comparative study of the reaction between benzyl (B1604629) azide (B81097) and phenylacetylene (B144264), highlights the superior performance of CuI in this context.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuI 1Cyrene™300.5~95[1]
CuCl1Cyrene™300.5Low[1]
CuBr----Low[2]
CuSO₄·5H₂O / Sodium Ascorbate (B8700270)1Cyrene™300.5~80[1]

Note: In a separate study, CuBr also showed low activity under mild conditions in the absence of a ligand[2].

Sonogashira Coupling

In the Sonogashira coupling, a cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, this compound is often used as a co-catalyst with palladium. However, in palladium-free systems, the choice of copper salt remains critical.

Catalyst SystemYield (%)NotesReference
CuI / orthophenylenediamine 77Catalyst screening for the reaction of iodobenzene (B50100) and 1-octyne.
CuBr₂22Same reaction conditions as the CuI system above.
Copper metal powder97Demonstrates high activity of a heterogeneous copper source.
Ullmann C-N Coupling

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds. While direct side-by-side quantitative comparisons of CuI with other Cu(I) salts in a single study are less common in recent literature, the choice of the copper salt, ligand, and base are all known to significantly influence the reaction outcome. Mechanistic studies have identified various pathways for catalyst deactivation, including product inhibition and byproduct inhibition from halide salts, which can affect the reproducibility of these reactions. The development of new ligand systems has allowed for milder reaction conditions and broader substrate scope.

Experimental Protocols

To ensure a fair and accurate comparison of catalytic performance, it is crucial to maintain consistent experimental conditions. Below are detailed methodologies for key experiments.

General Protocol for Catalyst Screening in CuAAC Reaction

This protocol is adapted for the comparison of different copper(I) salts in the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Benzyl azide (1.0 mmol)

  • Phenylacetylene (1.0 mmol)

  • Copper catalyst (CuI, CuCl, CuBr, or CuOTf) (0.05 mmol, 5 mol%)

  • Solvent (e.g., t-BuOH/water solution, 3 mL)

  • Sodium ascorbate (0.10 mmol, 10 mol%)

Procedure:

  • To an 8-dram scintillation vial equipped with a magnetic stir bar, add benzyl azide (1.0 mmol) and phenylacetylene (1.0 mmol) in 3 mL of a t-BuOH/water solution.

  • Add sodium ascorbate (10 mol%) followed by the copper catalyst (5 mol%).

  • Stir the mixture vigorously at room temperature for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexanes:ethyl acetate (B1210297) (2:1) mobile phase.

  • Upon completion, dilute the reaction mixture with 10 mL of ice water.

  • Add 2 mL of 10% aqueous ammonia (B1221849) to the mixture.

  • The product can then be filtered and rinsed with hexanes.

General Protocol for Comparing Copper Catalysts in Ullmann C-N Coupling

This protocol provides a framework for evaluating different copper(I) salts in the N-arylation of an amine.

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol)

  • Amine (e.g., aniline, 1.2 mmol)

  • Copper catalyst (CuI, CuCl, CuBr, or CuOTf) (0.05 mmol, 5 mol%)

  • Ligand (e.g., N-methylglycine, 0.20 mmol, 20 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., DMSO, 2 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the copper catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Under the inert atmosphere, add the aryl halide, amine, and solvent.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Stir the reaction mixture for the specified duration (e.g., 24 hours), monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the N-arylated product.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks in the comparative study of copper catalysts.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Define Reaction: Substrates, Solvent, Base B Select Copper(I) Salts for Comparison (CuI, CuCl, CuBr, CuOTf) C Set up Parallel Reactions (Identical Conditions) B->C D Monitor Reaction Progress (TLC, GC-MS, NMR) C->D E Isolate and Purify Products D->E F Determine Yield and Purity E->F G Compare Catalyst Performance F->G

Experimental workflow for catalyst comparison.

Catalyst_Selection_Logic Start Catalyst Selection ReactionType Identify Reaction Type (e.g., CuAAC, Sonogashira, Ullmann) Start->ReactionType CuAAC CuAAC: CuI often superior ReactionType->CuAAC CuAAC Sonogashira Sonogashira: Consider Pd co-catalyst CuI is a common choice ReactionType->Sonogashira Sonogashira Ullmann Ullmann: Ligand and base are critical Screening recommended ReactionType->Ullmann Ullmann SubstrateScope Evaluate Substrate Scope and Functional Group Tolerance CuAAC->SubstrateScope Sonogashira->SubstrateScope Ullmann->SubstrateScope FinalChoice Select Optimal Cu(I) Salt SubstrateScope->FinalChoice

Logical flow for copper(I) catalyst selection.

References

A Head-to-Head Battle: Cuprous Iodide vs. Spiro-OMeTAD as Hole-Transporting Materials in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in dictating device efficiency, stability, and overall cost. For years, the organic molecule spiro-OMeTAD has been the gold standard, consistently delivering high power conversion efficiencies (PCEs). However, its high cost, complex synthesis, and susceptibility to degradation have driven the search for more robust and economical alternatives. Among the contenders, the inorganic semiconductor cuprous iodide (CuI) has emerged as a highly promising candidate. This guide provides a comprehensive performance comparison of CuI and spiro-OMeTAD, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Performance at a Glance: CuI vs. Spiro-OMeTAD

The following table summarizes the key performance parameters of perovskite solar cells fabricated with CuI and spiro-OMeTAD as the hole-transporting layer. The data represents a range of reported values from various studies to provide a comparative overview.

Performance MetricThis compound (CuI)Spiro-OMeTADKey Considerations
Power Conversion Efficiency (PCE) 8.3% - 26.22%[1][2][3]15.16% - 23.1%[4][5]Doped spiro-OMeTAD generally shows higher average PCE in champion cells, but optimized CuI devices are highly competitive.
Open-Circuit Voltage (VOC) ~0.795 V - 1.10 V~1.05 V - 1.1 VSpiro-OMeTAD often exhibits slightly higher VOC due to better energy level alignment with the perovskite layer in some configurations.
Short-Circuit Current Density (JSC) ~19.3 mA/cm² - 22.27 mA/cm²~20.05 mA/cm²JSC values are comparable between the two materials, indicating efficient charge carrier generation and collection in both cases.
Fill Factor (FF) ~53.8% - 78.88%~71.99%The fill factor for CuI can be comparable to or even exceed that of spiro-OMeTAD, indicating good charge extraction and low series resistance.
Stability High intrinsic chemical stability, good moisture and thermal resistance.Prone to degradation from moisture and oxygen, requires dopants that can be hygroscopic.CuI offers a significant advantage in long-term stability due to its inorganic nature.
Cost & Synthesis Low cost (~$0.6/g), simple synthesis.High cost (~$300/g), multi-step, complex synthesis.The cost of spiro-OMeTAD is a major barrier to commercialization, making CuI a much more economically viable alternative.

Experimental Protocols: A Step-by-Step Guide

Reproducibility is key in materials science research. Below are detailed experimental protocols for the deposition of both CuI and spiro-OMeTAD as HTMs in a standard n-i-p perovskite solar cell architecture.

This compound (CuI) HTM Deposition by Spin-Coating

This protocol outlines a solution-based approach for depositing a CuI hole-transporting layer.

1. Preparation of CuI Solution (0.1 M):

2. Spin-Coating Deposition:

  • Dispense the prepared CuI solution onto the perovskite active layer.

  • Spin-coat at a speed of 2000 rpm for 35 seconds.

  • Anneal the substrate at a moderate temperature (e.g., 70°C) for a short duration (e.g., 10 minutes) to remove residual solvent and improve film quality.

Spiro-OMeTAD HTM Deposition by Spin-Coating

This protocol details the standard procedure for depositing the widely used spiro-OMeTAD HTM, including the necessary dopants.

1. Preparation of Spiro-OMeTAD Solution:

  • Dissolve spiro-OMeTAD powder in chlorobenzene (e.g., 72.3 mg in 1 mL).

  • Prepare a stock solution of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) in acetonitrile (e.g., 520 mg/mL).

  • Add the Li-TFSI solution to the spiro-OMeTAD solution (e.g., 18 μL).

  • Add 4-tert-butylpyridine (tBP) to the mixture (e.g., 29 μL).

  • Stir the final solution for several hours to ensure complete dissolution and homogeneity.

2. Spin-Coating Deposition:

  • Dispense the doped spiro-OMeTAD solution onto the perovskite active layer.

  • Spin-coat at a speed of 4000 rpm for 30 seconds.

  • The device is then typically left in a dry environment (e.g., a desiccator or glovebox) overnight to allow for oxidation of the spiro-OMeTAD, which is crucial for its hole-transporting properties.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the comparative performance of CuI and spiro-OMeTAD, the following diagrams are provided.

Perovskite_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_active_layer Active Layer cluster_htm Hole-Transporting Material (HTM) cluster_electrode Finalization FTO FTO Glass Cleaning Cleaning FTO->Cleaning ETL_Depo ETL Deposition (e.g., TiO2) Cleaning->ETL_Depo Perovskite_Depo Perovskite Deposition ETL_Depo->Perovskite_Depo Annealing_PVSK Annealing Perovskite_Depo->Annealing_PVSK CuI_Depo CuI Deposition Annealing_PVSK->CuI_Depo Path 1 Spiro_Depo Spiro-OMeTAD Deposition Annealing_PVSK->Spiro_Depo Path 2 Electrode_Depo Electrode Deposition (e.g., Gold) CuI_Depo->Electrode_Depo Spiro_Depo->Electrode_Depo

Perovskite solar cell fabrication workflow.

Performance_Comparison Center HTM Comparison CuI This compound (CuI) Center->CuI Spiro Spiro-OMeTAD Center->Spiro Cost Cost-Effectiveness CuI->Cost Superior Stability Long-Term Stability CuI->Stability Superior Synthesis Synthesis Complexity CuI->Synthesis Simpler Efficiency Peak Efficiency Spiro->Efficiency Higher in Champion Devices Performance Established Performance Spiro->Performance Well-Established

Performance comparison of CuI and spiro-OMeTAD.

Conclusion

The choice between this compound and spiro-OMeTAD as the hole-transporting material in perovskite solar cells involves a trade-off between performance, stability, and cost. While doped spiro-OMeTAD continues to hold the record for champion cell efficiencies, its high cost and questionable long-term stability are significant drawbacks for commercial viability. This compound, on the other hand, presents a compelling case as a low-cost, stable, and easy-to-synthesize alternative. With ongoing research focused on optimizing CuI-based devices, the performance gap is narrowing, making it a frontrunner in the quest for commercially viable and durable perovskite solar cell technology. The development of novel deposition techniques and interfacial engineering strategies will likely further unlock the full potential of CuI as a next-generation HTM.

References

Beyond Copper: A Comparative Guide to Alternative Catalysts in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in synthetic organic chemistry, invaluable for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] While the traditional palladium-catalyzed reaction co-catalyzed by cuprous iodide is robust, the presence of copper can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and complicates product purification, which is a significant concern in pharmaceutical synthesis.[2][3] This has spurred the development of numerous copper-free catalytic systems that offer improved selectivity and simplified workup procedures.[4] This guide provides an objective comparison of various alternative catalysts to this compound, supported by experimental data and detailed protocols.

Performance Comparison of Copper-Free Sonogashira Catalysts

The efficiency of copper-free Sonogashira reactions is highly dependent on the choice of palladium catalyst, ligands, base, and solvent. Below is a summary of the performance of several alternative catalytic systems with representative substrates.

Catalyst SystemAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Traditional Cu-Catalyzed
PdCl₂(PPh₃)₂ / CuIIodobenzenePhenylacetyleneEt₃NEt₃NRT->95[1]
Copper-Free Systems
Pd(OAc)₂ / P(t-Bu)₃4-IodoanisolePhenylacetyleneCs₂CO₃Dioxane801298
Pd₂(dba)₃ / XPhos4-ChlorotoluenePhenylacetyleneCs₂CO₃t-AmylOH1101895
[DTBNpP]Pd(crotyl)Cl4-BromoanisolePhenylacetyleneTMPDMSORT297
NHC-Pd-PPh₃4-BromotoluenePhenylacetyleneK₂CO₃DMF1202492
Pd/C (10%)4-IodoanisolePhenylacetylenePyrrolidineNMP100-53
Fe(acac)₃ / dppfIodobenzenePhenylacetyleneK₃PO₄Toluene1352485
Au/CeO₂IodobenzenePhenylacetyleneK₂CO₃DMF1402480
NiCl₂(PCy₃)₂ / CuI4-ChlorotoluenePhenylacetyleneK₃PO₄Dioxane1002488

Note: This table presents a selection of data to illustrate the performance of different systems. Yields are highly substrate-dependent. RT = Room Temperature.

Catalytic Cycles: Visualizing the Mechanisms

The mechanism of the Sonogashira reaction is altered in the absence of a copper co-catalyst. The following diagrams illustrate the proposed catalytic cycles for the traditional copper-catalyzed reaction and a common copper-free pathway.

G cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition of R-X PdII_Alkyne R-Pd(II)L₂-C≡CR' PdII_RX->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product R-C≡C-R' PdII_Alkyne->Product Reductive Elimination CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne Base Cu_Alkyne->PdII_RX Alkyne H-C≡CR' G Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition of R-X Pd_pi_Alkyne [R-Pd(II)L(C≡CR')]⁻ PdII_RX->Pd_pi_Alkyne + H-C≡CR' - L, - X⁻ Pd_Acetylide R-Pd(II)L(C≡CR') Pd_pi_Alkyne->Pd_Acetylide Deprotonation (Base) Pd_Acetylide->Pd0 Product R-C≡C-R' Pd_Acetylide->Product Reductive Elimination Alkyne H-C≡CR'

References

A Comparative Guide to the Electrochemical Properties of P-Type Cuprous Iodide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and electronics, the selection of an appropriate p-type transparent conducting material is crucial for the development of next-generation transparent electronics. This guide provides a detailed comparison of the electrochemical properties of cuprous iodide (CuI) thin films with two common alternatives: nickel oxide (NiO) and tin(II) oxide (SnO). The information presented is supported by experimental data from peer-reviewed literature to facilitate an objective evaluation.

Data Presentation: A Side-by-Side Look at Key Performance Metrics

The performance of a p-type transparent conductor is primarily evaluated based on its electrical conductivity, hole mobility, carrier concentration, and optical band gap. The following table summarizes these key electrochemical properties for CuI, NiO, and SnO thin films as reported in various studies. It is important to note that these properties can be significantly influenced by the deposition method and specific experimental conditions.

PropertyThis compound (CuI)Nickel Oxide (NiO)Tin(II) Oxide (SnO)
Conductivity (S/cm) 0.05 - 283[1]10⁻¹³ - 0.32[2]Up to ~10 (for SnO-rich films)
Hole Mobility (cm²/Vs) 2.4 - 43.9[3]0.61 - low1.3 - 10.83[4]
Hole Concentration (cm⁻³) 10¹⁶ - 10²⁰3.77 x 10¹⁹ - 7.46 x 10¹⁹[3]~10¹⁷ - 10¹⁹
Band Gap (eV) 2.98 - 3.1[5]3.46 - 4.0[3][6]2.7 - 2.9 (indirect)[4]
Deposition Methods Sputtering, Spin-coating, Thermal Evaporation, SILAR[5]Sputtering, Sol-gel, Spray PyrolysisSputtering, PLD

Experimental Protocols: Methodologies for Characterization

Accurate and reproducible characterization of thin film properties is paramount. Below are detailed methodologies for the deposition of CuI thin films via reactive sputtering and their subsequent electrochemical analysis using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).

Deposition of this compound (CuI) Thin Films by Reactive Sputtering

This protocol describes a common physical vapor deposition technique for producing high-quality CuI thin films.

Materials and Equipment:

  • Sputtering system with a copper (Cu) target (high purity)

  • Argon (Ar) and Iodine (I₂) source gases

  • Substrates (e.g., glass, quartz, or silicon wafers)

  • Substrate holder and heater

  • Vacuum pumps (rotary and turbomolecular)

  • Power supply (DC or RF)

  • Mass flow controllers for gas regulation

  • Shutter assembly

Procedure:

  • Substrate Preparation: Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water, each for 15 minutes. Dry the substrates with a nitrogen gun.

  • System Evacuation: Mount the substrates onto the substrate holder and load them into the sputtering chamber. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Gas Introduction: Introduce argon gas into the chamber to a working pressure typically in the range of 1-10 mTorr. The iodine vapor is introduced separately, and its partial pressure is controlled.

  • Pre-sputtering: Ignite the plasma and pre-sputter the copper target for approximately 10-20 minutes with the shutter closed to clean the target surface. A typical power of 30 W can be used[1].

  • Deposition: Open the shutter to begin the deposition of the CuI thin film onto the substrates. The deposition is typically carried out at room temperature[1]. The thickness of the film can be controlled by the deposition time.

  • Post-Deposition (Optional Iodine Doping): For enhanced conductivity, as-deposited films can be exposed to iodine vapor at room temperature[1].

Characterization by Cyclic Voltammetry (CV)

CV is a powerful technique to study the redox behavior of the thin films.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • CuI thin film on a conductive substrate (Working Electrode - WE)

  • Platinum (Pt) wire or foil (Counter Electrode - CE)

  • Ag/AgCl or Saturated Calomel Electrode (Reference Electrode - RE)

  • Electrolyte solution (e.g., 0.1 M solution of a non-reactive salt like NaClO₄ or LiClO₄ in a suitable solvent like acetonitrile (B52724) or propylene (B89431) carbonate)

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the CuI thin film as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

  • Electrolyte Filling: Fill the cell with the electrolyte solution, ensuring that all three electrodes are immersed.

  • Potential Cycling: Set the potential window for the CV scan. For CuI, a typical scan might be from -0.5 V to 1.0 V vs. Ag/AgCl to observe the Cu(I)/Cu(II) redox couple. The potential is swept linearly from a starting potential to a vertex potential and back.

  • Data Acquisition: Record the current response as a function of the applied potential for several cycles until a stable voltammogram is obtained. The scan rate can be varied (e.g., 10-100 mV/s) to investigate the kinetics of the electrochemical processes.

Characterization by Electrochemical Impedance Spectroscopy (EIS)

EIS is used to investigate the charge transfer and transport properties at the electrode/electrolyte interface.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA) module

  • The same three-electrode cell setup as for CV

Procedure:

  • Cell Assembly and Equilibration: Assemble the cell as for the CV measurement. Allow the system to equilibrate at a specific DC potential (often the open-circuit potential) for a period to ensure a steady state.

  • Frequency Scan: Apply a small amplitude AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz)[6].

  • Data Acquisition: Measure the resulting AC current response. The impedance is calculated at each frequency.

  • Data Analysis: The impedance data is typically plotted in a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). This data can be fitted to an equivalent electrical circuit model to extract parameters such as solution resistance, charge transfer resistance, and double-layer capacitance.

Mandatory Visualization

The following diagrams illustrate the logical workflow for material evaluation and the experimental setup for electrochemical characterization.

Material_Evaluation_Workflow cluster_start Initial Screening cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Define Application Requirements Define Application Requirements Literature Survey of p-type TCOs Literature Survey of p-type TCOs Define Application Requirements->Literature Survey of p-type TCOs Select Candidate Materials (CuI, NiO, SnO) Select Candidate Materials (CuI, NiO, SnO) Literature Survey of p-type TCOs->Select Candidate Materials (CuI, NiO, SnO) Thin Film Deposition Thin Film Deposition Select Candidate Materials (CuI, NiO, SnO)->Thin Film Deposition Structural & Morphological Analysis Structural & Morphological Analysis Thin Film Deposition->Structural & Morphological Analysis Electrochemical Analysis (CV, EIS) Electrochemical Analysis (CV, EIS) Thin Film Deposition->Electrochemical Analysis (CV, EIS) Optical & Electrical Measurements Optical & Electrical Measurements Thin Film Deposition->Optical & Electrical Measurements Data Comparison & Analysis Data Comparison & Analysis Structural & Morphological Analysis->Data Comparison & Analysis Electrochemical Analysis (CV, EIS)->Data Comparison & Analysis Optical & Electrical Measurements->Data Comparison & Analysis Device Prototyping & Testing Device Prototyping & Testing Data Comparison & Analysis->Device Prototyping & Testing Final Material Selection Final Material Selection Device Prototyping & Testing->Final Material Selection

Caption: Logical workflow for the selection and evaluation of p-type transparent conducting materials.

Electrochemical_Workflow cluster_prep Sample Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis Deposit Thin Film on Conductive Substrate Deposit Thin Film on Conductive Substrate Assemble 3-Electrode Cell Assemble 3-Electrode Cell Deposit Thin Film on Conductive Substrate->Assemble 3-Electrode Cell Working Electrode (Thin Film) Working Electrode (Thin Film) Assemble 3-Electrode Cell->Working Electrode (Thin Film) Reference Electrode (e.g., Ag/AgCl) Reference Electrode (e.g., Ag/AgCl) Assemble 3-Electrode Cell->Reference Electrode (e.g., Ag/AgCl) Counter Electrode (e.g., Pt wire) Counter Electrode (e.g., Pt wire) Assemble 3-Electrode Cell->Counter Electrode (e.g., Pt wire) Add Electrolyte Add Electrolyte Assemble 3-Electrode Cell->Add Electrolyte Connect to Potentiostat Connect to Potentiostat Add Electrolyte->Connect to Potentiostat Perform Cyclic Voltammetry Perform Cyclic Voltammetry Connect to Potentiostat->Perform Cyclic Voltammetry Perform Electrochemical Impedance Spectroscopy Perform Electrochemical Impedance Spectroscopy Connect to Potentiostat->Perform Electrochemical Impedance Spectroscopy Analyze CV for Redox Peaks Analyze CV for Redox Peaks Perform Cyclic Voltammetry->Analyze CV for Redox Peaks Model EIS Data with Equivalent Circuit Model EIS Data with Equivalent Circuit Perform Electrochemical Impedance Spectroscopy->Model EIS Data with Equivalent Circuit Extract Electrochemical Parameters Extract Electrochemical Parameters Analyze CV for Redox Peaks->Extract Electrochemical Parameters Model EIS Data with Equivalent Circuit->Extract Electrochemical Parameters

References

Stability Under Scrutiny: A Comparative Guide to Cuprous Iodide-Based Devices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the long-term stability of electronic devices is a critical parameter. In the realm of emerging technologies, particularly in perovskite solar cells (PSCs), cuprous iodide (CuI) has emerged as a promising and cost-effective hole transport layer (HTL). This guide provides an objective comparison of the stability of CuI-based devices against common alternatives, supported by experimental data, detailed methodologies, and visual workflows to aid in material selection and device design.

This compound stands out as a viable alternative to expensive organic HTLs like Spiro-OMeTAD and the hygroscopic PEDOT:PSS. Its inorganic nature, high hole mobility, and wide bandgap contribute to its appeal. However, the true measure of its utility lies in its operational stability under various environmental stressors.

Performance Stability: A Quantitative Comparison

The stability of a solar cell is typically evaluated by tracking its key performance metrics over time under specific stress conditions. These metrics include Power Conversion Efficiency (PCE), Fill Factor (FF), Open-Circuit Voltage (Voc), and Short-Circuit Current Density (Jsc). The following table summarizes the stability performance of CuI-based perovskite solar cells in comparison to devices employing other common hole transport materials.

Hole Transport Layer (HTL)Stress ConditionDurationInitial PCE (%)PCE Retention (%)Key Observations
CuI Ambient Air (unsealed)-16.8Enhanced stability over PEDOT:PSS[1]CuI-based devices show improved resistance to degradation from atmospheric moisture compared to the acidic and hygroscopic PEDOT:PSS.[1]
CuI/Spiro-OMeTAD (Double Layer) Continuous Illumination (AM 1.5G, 80 °C)250 hours17.4485The inorganic CuI layer acts as a barrier, preventing air and moisture from reaching the perovskite layer, thus enhancing stability.[2]
Spiro-OMeTAD (Single Layer) Continuous Illumination (AM 1.5G, 80 °C)250 hours-55The organic nature of Spiro-OMeTAD makes it more susceptible to degradation under prolonged illumination and thermal stress.[2]
PTAA Continuous Illumination (20 °C)>1000 hours19.3222.53PTAA-based devices can exhibit significant degradation, accelerated by interface deterioration and bulk decomposition of the perovskite.[3]
NiOx Continuous Illumination (20 °C)>1000 hours15.6072.84The chemical inertness and moisture-resistive properties of NiOx contribute to significantly improved stability compared to organic HTLs.
PEDOT:PSS Ambient Air (unsealed)--Lower than CuIThe acidic and hygroscopic nature of PEDOT:PSS is a major contributor to device instability.

Experimental Protocols

To ensure reproducibility and fair comparison, standardized testing protocols are essential. The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols for stability testing of perovskite solar cells.

Fabrication of a Solution-Processed CuI Hole Transport Layer

This protocol describes a common method for depositing a CuI HTL in an inverted planar perovskite solar cell architecture.

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes to enhance wettability.

  • CuI Solution Preparation: A precursor solution of CuI is prepared by dissolving CuI powder in a suitable solvent, such as acetonitrile (B52724) or a co-solvent mixture of acetonitrile and ethanolamine, at a specific concentration (e.g., 5 mg/mL). The solution is typically stirred for several hours to ensure complete dissolution.

  • Spin Coating: The prepared CuI solution is spin-coated onto the pre-cleaned ITO substrates. A typical two-step spin-coating process might involve a low speed (e.g., 1000 rpm for 10 seconds) to spread the solution, followed by a high speed (e.g., 4000 rpm for 30 seconds) to achieve the desired film thickness.

  • Annealing: The substrates with the wet CuI film are then annealed on a hotplate at a specific temperature (e.g., 100 °C) for a set duration (e.g., 10 minutes) to remove the solvent and promote film crystallization.

  • Perovskite and Subsequent Layer Deposition: Following the HTL deposition, the perovskite active layer, electron transport layer (ETL), and metal electrode are sequentially deposited according to established procedures to complete the solar cell device.

Stability Testing Following ISOS Protocols

The following outlines a general procedure for stability testing based on the ISOS-D (dark storage) and ISOS-L (light soaking) protocols.

  • Initial Characterization: The initial performance of the fabricated devices is measured under standard test conditions (STC): 1000 W/m² irradiance with an AM1.5G spectrum at 25 °C. This provides the baseline for PCE, Voc, Jsc, and FF.

  • Stress Application:

    • ISOS-D-2 (Dark Storage - Elevated Temperature): Unencapsulated devices are stored in a climate-controlled chamber in the dark at a constant temperature of 65 °C or 85 °C and a defined relative humidity.

    • ISOS-L-2 (Light Soaking - Elevated Temperature): Encapsulated devices are continuously illuminated under 1-sun equivalent light source (e.g., a solar simulator) at a constant temperature of 65 °C or 85 °C. The electrical bias is maintained at the maximum power point (MPP).

  • Periodic Characterization: At regular intervals (e.g., every 24, 100, or 250 hours), the devices are removed from the stress environment and their current-voltage (J-V) characteristics are measured under STC to track the degradation of the photovoltaic parameters.

  • Data Analysis: The evolution of PCE, Voc, Jsc, and FF is plotted as a function of time to determine the device's stability. The T80 lifetime (the time it takes for the PCE to drop to 80% of its initial value) is often used as a key stability metric.

Visualizing Workflows and Pathways

To better understand the logical flow of device fabrication and the potential degradation pathways, the following diagrams are provided in the DOT language for Graphviz.

FabricationWorkflow cluster_Substrate Substrate Preparation cluster_HTL HTL Deposition cluster_ActiveLayers Active & Transport Layers Cleaning Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone Solution_Prep CuI Solution Preparation Spin_Coating Spin Coating Solution_Prep->Spin_Coating Annealing Annealing Spin_Coating->Annealing Perovskite Perovskite Layer Deposition Annealing->Perovskite ETL ETL Deposition Perovskite->ETL Electrode Metal Electrode Deposition ETL->Electrode

Figure 1: Workflow for fabricating a CuI-based perovskite solar cell.

DegradationPathways cluster_Stressors Environmental Stressors cluster_Mechanisms Degradation Mechanisms Device CuI-Based Device Moisture Moisture Ingress Oxygen Oxygen Exposure Light Continuous Illumination Heat Thermal Stress Perovskite_Decomposition Perovskite Decomposition Moisture->Perovskite_Decomposition Electrode_Corrosion Electrode Corrosion Moisture->Electrode_Corrosion Oxygen->Perovskite_Decomposition Interface_Degradation Interface Degradation Light->Interface_Degradation Ion_Migration Ion Migration Light->Ion_Migration Heat->Interface_Degradation Heat->Ion_Migration Performance_Loss Performance Loss (PCE, FF, Voc, Jsc) Perovskite_Decomposition->Performance_Loss Interface_Degradation->Performance_Loss Ion_Migration->Performance_Loss Electrode_Corrosion->Performance_Loss

Figure 2: Potential degradation pathways in CuI-based perovskite devices.

References

A Researcher's Guide to DFT Calculations for Cuprous Iodide Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Density Functional Theory (DFT) calculations for determining the electronic properties of cuprous iodide (CuI), a material of significant interest for applications in transparent electronics, thermoelectric devices, and solar cells.[1][2][3] We compare common DFT functionals with alternative computational methods and experimental findings, offering researchers objective data to inform their own studies.

Performance Comparison: DFT Functionals and Beyond

The choice of exchange-correlation functional within DFT is critical for accurately predicting the electronic properties of semiconductors like CuI. The ground state of CuI under ambient conditions is the zincblende (γ-CuI) phase.[1][4] The accuracy of calculated lattice parameters and, most notably, the electronic band gap, varies significantly with the chosen functional.

Generally, the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), such as the PBE functional, are computationally efficient but are known to underestimate band gaps.[5][6] Hybrid functionals, like Heyd–Scuseria–Ernzerhof (HSE06), incorporate a fraction of exact Hartree-Fock exchange, which typically yields more accurate band gaps at a higher computational cost.[7][8] For even greater accuracy, many-body perturbation theory methods like the GW approximation can be employed, though they are the most computationally demanding.[9][10]

Below is a summary of calculated and experimental values for the lattice constant and electronic band gap of γ-CuI.

Method/FunctionalLattice Constant (Å)Band Gap (eV)Notes
Experimental 6.054[9] - 6.07[5]~3.0 - 3.1[3]Measured at room temperature.
DFT-LDA Lower than experimentSignificantly underestimatedLDA is known to overbind, resulting in smaller lattice constants.[1]
DFT-GGA (PBE) 6.0578[9]1.13[9]Provides excellent agreement for structural parameters but severely underestimates the band gap.[6][9]
DFT-Hybrid (HSE06) Not explicitly stated2.30[9]Offers a significant improvement over GGA for the band gap, though still lower than the experimental value.[9]
GW Approximation Not a geometry optimization method2.70 (self-consistent GW)[9]Provides the closest agreement to the experimental band gap among the listed computational methods.[9][10]

Detailed Computational Protocols

The following section outlines a typical methodology for performing DFT calculations on CuI, based on protocols reported in the literature.[2][9] This serves as a standard reference for setting up such computations.

Software: First-principles calculations are commonly performed using plane-wave DFT codes such as the Vienna Ab initio Simulation Package (VASP)[9] or WIEN2k.[1]

Pseudopotentials: The interaction between core and valence electrons is described using pseudopotentials. The Projector-Augmented Wave (PAW) method is a common choice.[2][9]

Exchange-Correlation Functional:

  • For Structural Relaxation: The GGA functional, specifically PBE, is often used to optimize the crystal structure (lattice constants and internal atomic positions) due to its accuracy in reproducing experimental structural parameters.[6][9]

  • For Electronic Properties: To obtain a more accurate electronic band structure and density of states, single-point calculations are performed on the PBE-relaxed structure using the HSE06 hybrid functional or the GW approximation.[7][9]

Plane-Wave Cutoff Energy: A convergence test should be performed to determine a suitable plane-wave cutoff energy. A value of 600 eV has been shown to provide well-converged results for CuI.[9]

Brillouin Zone Sampling: The Brillouin zone is sampled using a Monkhorst-Pack or Gamma-centered k-point mesh. The density of the mesh must be tested for convergence; for example, a mesh of 8x8x8 might be appropriate for a unit cell calculation.[9]

Convergence Criteria:

  • Geometry Optimization: The iterative relaxation of atomic positions is typically stopped when the forces on all atoms are below a certain threshold, for instance, 0.01 eV/Å.

  • Self-Consistent Field (SCF) Cycle: The electronic energy convergence criterion is usually set to a tight tolerance, such as 10⁻⁶ eV.

Visualization of the DFT Workflow

The following diagram illustrates the logical workflow for a typical DFT-based investigation of a crystalline material's electronic properties.

DFT_Workflow cluster_setup 1. Setup & Structure Definition cluster_geom_opt 2. Structural Relaxation cluster_electronic 3. Electronic Properties Calculation cluster_post 4. Post-Processing & Analysis start Define Crystal Structure (e.g., γ-CuI) pseudo Select Pseudopotentials (e.g., PAW) start->pseudo kpoints Define K-Point Mesh pseudo->kpoints cutoff Set Plane-Wave Cutoff kpoints->cutoff geom_opt Perform Geometry Optimization (using GGA-PBE) cutoff->geom_opt check_conv_geom Forces Converged? geom_opt->check_conv_geom check_conv_geom->geom_opt No relaxed_struct Optimized Structure check_conv_geom->relaxed_struct Yes scf_calc Perform SCF Calculation (using HSE06 or GW) relaxed_struct->scf_calc check_conv_scf Energy Converged? scf_calc->check_conv_scf check_conv_scf->scf_calc No dos Calculate Density of States (DOS) check_conv_scf->dos Yes band Calculate Band Structure check_conv_scf->band Yes output Analyze Electronic Properties (Band Gap, etc.) dos->output band->output

Caption: A standard workflow for DFT calculations of material electronic properties.

This guide demonstrates that while standard GGA functionals are effective for structural optimization of CuI, more advanced methods like the HSE06 hybrid functional or the GW approximation are necessary for an accurate prediction of its electronic band gap. The provided data and protocols offer a valuable baseline for researchers embarking on computational studies of this promising semiconductor.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cuprous Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper disposal of chemical waste, such as cuprous iodide, is a critical component of laboratory safety and environmental responsibility. Adherence to these procedures not only ensures a safe working environment but also builds a foundation of trust in our commitment to sustainable scientific practices.

This compound (CuI), a compound frequently used in organic synthesis and other laboratory applications, is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects, making its proper disposal a matter of environmental urgency.[1][2] Releasing this compound into drains or the environment is strictly prohibited.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Eye Protection: Chemical safety goggles or glasses are essential to prevent eye irritation.

  • Hand Protection: Wear protective gloves to avoid skin contact.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary.

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound waste from a laboratory setting. This process is designed to be straightforward and to ensure compliance with hazardous waste regulations.

  • Waste Collection:

    • All this compound waste, including contaminated materials like weighing paper, gloves, and pipette tips, must be collected in a designated, properly labeled hazardous waste container.

    • The container should be made of a compatible material, such as polyethylene (B3416737) or glass, and must have a secure lid.

    • Never mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Include the hazard characteristics: "Harmful" and "Dangerous for the environment."

  • Storage:

    • Store the sealed waste container in a designated, secure waste accumulation area away from incompatible materials such as strong acids and bases.

    • The storage area should be cool, dry, and well-ventilated.

  • Arrange for Pickup:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

    • Follow all institutional guidelines for waste manifest and pickup scheduling. This compound is typically transported as a UN 3077, Environmentally hazardous substance, solid, n.o.s., Hazard Class 9.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.

  • Cleanup (Dry Spill):

    • For a dry spill, carefully sweep or vacuum the material. Avoid generating dust.

    • Place the collected material into a labeled hazardous waste container.

  • Cleanup (Wet Spill):

    • For a wet spill, absorb the material with an inert, non-combustible absorbent material like sand or earth.

    • Place the absorbent material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Hazard and Safety Data Summary

The following table summarizes key quantitative and qualitative data for this compound, compiled from various safety data sheets.

PropertyValueSource(s)
Chemical Formula CuI
CAS Number 7681-65-4
Appearance Beige to brownish-yellow solid
Odor Odorless
Melting Point 605 °C / 1121 °F
Boiling Point 1290 °C / 2354 °F
Solubility in Water Insoluble
Oral LD50 (Rat) 300 - 2000 mg/kg
Dermal LD50 (Rat) > 2000 mg/kg
Hazard Class 9 (Miscellaneous dangerous substances and articles)
UN Number 3077

Disposal Workflow

The logical flow of the this compound disposal procedure is illustrated in the diagram below. This visual guide provides an at-a-glance overview of the necessary steps from waste generation to final disposal.

CuprousIodideDisposal cluster_lab In the Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Final Disposal A 1. Waste Generation (this compound & Contaminated Items) B 2. Collect in Designated Hazardous Waste Container A->B C 3. Securely Seal and Label Container B->C D 4. Store in Designated Waste Accumulation Area C->D E 5. Contact EHS for Waste Pickup D->E Researcher Action F 6. EHS Transports to Approved Waste Facility E->F EHS Action G 7. Proper Disposal at Licensed Facility F->G

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cuprous Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of cuprous iodide, a common reagent in organic synthesis. Following these procedural steps will help ensure safe operational and disposal practices.

This compound is a light-sensitive, beige to brownish-yellow solid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to mitigate these risks.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to personal protection is necessary when working with this compound. This includes protection for the eyes, skin, and respiratory system. The following table summarizes the required PPE.

Protection Type Required Equipment Standards and Specifications
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1][3][4][5][6]Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A complete suit protecting against chemicals is also recommended.[1][7]Gloves must be inspected prior to use and selected based on resistance to chemicals and breakthrough time.[1][3][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[1]Required when dust formation is present or if exposure limits are exceeded.[1] Use a particulate filter device (EN 143).[3]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step methodology for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][5][8]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before starting, inspect all PPE for damage and ensure it is worn correctly.[1]

2. Handling and Use:

  • Avoid all personal contact, including inhalation of dust.[5][8]

  • Do not eat, drink, or smoke in the handling area.[4][5][8]

  • When weighing or transferring the solid, do so carefully to avoid creating dust.[1][5] If necessary, moisten the material with a small amount of an inert liquid to reduce dust generation.[1]

  • Keep the container tightly closed when not in use.[1][9][8] this compound is light-sensitive and should be stored in a dry, cool, and well-ventilated place away from direct sunlight and incompatible materials such as strong acids, alkali metals, and oxidizing agents.[1][9]

3. Spill Management:

  • Minor Spills:

    • For dry spills, use dry clean-up procedures to avoid generating dust.[5]

    • Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[5][8] Do not use compressed air for cleaning.[8]

  • Major Spills:

    • Evacuate personnel from the area.[1]

    • Wear appropriate PPE, including respiratory protection.[1]

    • Contain the spill and prevent it from entering drains or waterways.[1][5]

    • Follow the same clean-up procedure as for minor spills.

4. First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1][2]

  • If on Skin: Wash with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[10] If skin irritation occurs, get medical advice.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Immediately call a poison center or doctor.[2][10]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.[5]

  • Disposal: Dispose of the waste through a licensed waste disposal contractor.[1] Do not allow the material to be released into the environment.[1][3][6] Disposal must comply with all local, regional, and national environmental protection and waste disposal legislation.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_contingency Contingency cluster_disposal Disposal prep_start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation handling Handle with Care (Avoid Dust Formation) ventilation->handling storage Keep Container Tightly Sealed When Not in Use handling->storage spill Spill Occurs? storage->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_no Proceed to Disposal spill->spill_no No disposal Dispose of Waste in Labeled Hazardous Waste Container spill_yes->disposal spill_no->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.